molecular formula C10H8N2O2 B085214 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile CAS No. 13610-55-4

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

Cat. No.: B085214
CAS No.: 13610-55-4
M. Wt: 188.18 g/mol
InChI Key: CAVKDMJWXRXNJH-UHFFFAOYSA-N
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Description

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVKDMJWXRXNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384057
Record name 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13610-55-4
Record name 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-3(2H)-benzoxazolepropionitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide focuses on a specific derivative, 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, providing a comprehensive overview of its chemical identity, synthesis, and potential biological significance. As a Senior Application Scientist, the aim is to furnish fellow researchers with the foundational knowledge and practical insights necessary to explore the therapeutic potential of this and related molecules. The benzoxazole moiety is a versatile pharmacophore, and understanding the nuances of its derivatives is paramount for the rational design of novel therapeutics.[1]

Chemical Identity and Nomenclature

CAS Number: 13610-55-4

Systematic Name: 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

Synonyms:

  • 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile

Molecular Formula: C₁₀H₈N₂O₂

Molecular Weight: 188.19 g/mol

Chemical Structure:

Figure 1: 2D structure of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile.

Synthesis and Mechanistic Considerations

The synthesis of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is primarily achieved through the N-cyanoethylation of 2-benzoxazolinone. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the benzoxazolinone ring attacks the electron-deficient β-carbon of acrylonitrile.

Synthesis of the Precursor: 2-Benzoxazolinone

The starting material, 2-benzoxazolinone, can be synthesized by reacting o-aminophenol with urea in a suitable solvent like chlorobenzene under nitrogen protection. The reaction proceeds at temperatures ranging from 50 to 132°C over approximately 6 hours. Upon cooling, the product crystallizes and can be isolated by filtration.

G o_aminophenol o-Aminophenol reaction + o_aminophenol->reaction urea Urea urea->reaction benzoxazolinone 2-Benzoxazolinone reaction->benzoxazolinone Chlorobenzene, 50-132°C, 6h

Caption: Synthesis of 2-Benzoxazolinone.

N-Cyanoethylation of 2-Benzoxazolinone: A Michael Addition

The addition of the propanenitrile side chain to the 2-benzoxazolinone core is achieved through a Michael addition reaction with acrylonitrile. This reaction is typically base-catalyzed. The base deprotonates the nitrogen of the benzoxazolinone, increasing its nucleophilicity. The resulting anion then attacks the β-carbon of acrylonitrile. Subsequent protonation yields the final product. Common bases for this transformation include sodium hydroxide, potassium carbonate, or organic bases like triethylamine. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation benzoxazolinone 2-Benzoxazolinone anion Benzoxazolinone Anion benzoxazolinone->anion Deprotonation base Base (e.g., NaOH) base->anion anion_step2 Benzoxazolinone Anion acrylonitrile Acrylonitrile intermediate Carbanion Intermediate acrylonitrile->intermediate intermediate_step3 Carbanion Intermediate anion_step2->intermediate Michael Addition product 3-(2-oxo-2,3-dihydro-1,3- benzoxazol-3-yl)propanenitrile intermediate_step3->product Protonation proton Proton Source (e.g., H₂O) proton->product

Caption: Mechanism of N-Cyanoethylation.

Detailed Experimental Protocol

Materials:

  • 2-Benzoxazolinone

  • Acrylonitrile

  • Sodium hydroxide (or other suitable base)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-benzoxazolinone (1 equivalent) in DMF.

  • Base Addition: Add a catalytic amount of a suitable base, such as sodium hydroxide (0.1 equivalents).

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the mixture to 50-60°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile.

Physicochemical and Spectroscopic Data

The characterization of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile relies on standard analytical techniques. Below is a summary of expected and reported data for structurally similar compounds.

PropertyData
Appearance White to off-white solid
Melting Point Not widely reported, but expected to be a crystalline solid with a defined melting point.
¹H NMR (400 MHz, DMSO-d₆)Expected signals: δ ~2.9 (t, 2H, -CH₂-CN), ~4.2 (t, 2H, N-CH₂-), 7.1-7.4 (m, 4H, Ar-H). The exact shifts and coupling constants would need experimental verification.
¹³C NMR (101 MHz, DMSO-d₆)Expected signals: δ ~18 ( -CH₂-CN), ~38 (N-CH₂-), ~118 (-CN), aromatic carbons (109-143), and a carbonyl carbon (~154).[1]
IR (KBr, cm⁻¹) Expected characteristic peaks: ~2250 (C≡N stretch), ~1770 (C=O stretch, lactam), aromatic C-H and C=C stretches.[1]
Mass Spectrometry (EI) Expected molecular ion peak (M⁺) at m/z = 188.

Biological Activity and Potential Applications

The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1]

Antimicrobial Potential

Numerous benzoxazole derivatives have demonstrated significant antibacterial and antifungal activity.[1] While specific data for 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is limited, structurally related compounds have shown promise. For instance, various N-substituted benzoxazolinones have been synthesized and evaluated for their antibacterial properties, with some showing activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Table of Antimicrobial Activity for Related Benzoxazole Derivatives:

Compound/DerivativeOrganismMIC (µg/mL)Reference
Hydrazone derivatives of 3-(2-oxobenzoxazol-3-yl)propanehydrazideEscherichia coli15.62 - 250[1]
Hydrazone derivatives of 3-(2-oxobenzoxazol-3-yl)propanehydrazideBacillus subtilis7.81 - 250[1]
Hydrazone derivatives of 3-(2-oxobenzoxazol-3-yl)propanehydrazideStaphylococcus aureus15.62 - 500[1]
Anticancer Potential

The benzoxazole moiety is found in several compounds with potent anticancer activity. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as kinase inhibition. While the specific anticancer activity of the title compound has not been extensively reported, its structural features suggest it could be a valuable starting point for the development of novel anticancer agents. The planar benzoxazole ring system can facilitate intercalation with DNA or binding to the active sites of enzymes.

Other Potential Applications

Derivatives of 2-benzoxazolinone have also been investigated for their analgesic and anti-inflammatory properties. Some have been found to act as herbicides and plant growth regulators.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. For N-substituted 2-benzoxazolinones, the substituent at the 3-position plays a crucial role in modulating activity. The propanenitrile group in the title compound introduces a polar and potentially reactive cyano group, which can participate in hydrogen bonding or other interactions with biological targets.

Future research should focus on:

  • Detailed Biological Evaluation: A thorough screening of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile against a panel of bacterial, fungal, and cancer cell lines to determine its specific activity profile.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound.

  • Analogue Synthesis: Systematic modification of the propanenitrile side chain and substitution on the benzene ring to establish a clear structure-activity relationship and optimize for potency and selectivity.

G cluster_research Future Research Directions cluster_outcomes Potential Outcomes start 3-(2-oxo-2,3-dihydro-1,3- benzoxazol-3-yl)propanenitrile bio_eval Comprehensive Biological Screening (Antimicrobial, Anticancer) start->bio_eval moa Mechanism of Action Elucidation bio_eval->moa sar Structure-Activity Relationship Studies moa->sar lead_compound Identification of Lead Compounds sar->lead_compound optimized_analogs Development of Optimized Analogs with Enhanced Potency and Selectivity lead_compound->optimized_analogs new_therapeutics Novel Therapeutic Agents optimized_analogs->new_therapeutics

Caption: Workflow for Future Drug Development.

Conclusion

3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile represents a molecule of interest within the broader class of bioactive benzoxazoles. Its straightforward synthesis and the known pharmacological importance of its core structure make it a compelling candidate for further investigation in drug discovery programs. This guide provides a foundational framework for researchers to build upon, from synthesis to biological evaluation, with the ultimate goal of unlocking the therapeutic potential of this and related compounds. The journey from a simple heterocyclic compound to a life-saving drug is arduous, but it begins with a thorough understanding of the fundamental chemistry and biology, as outlined herein.

References

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Sources

A Technical Guide to the Prospective Crystal Structure of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: While the definitive crystal structure of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile has not yet been reported in peer-reviewed literature, its synthesis is readily achievable through established chemical pathways. This guide provides a comprehensive framework for its synthesis, characterization, and subsequent crystallographic analysis. Furthermore, based on the known crystal structures of analogous compounds, we present an expert projection of its anticipated molecular geometry and intermolecular interactions. This document is intended to serve as a foundational resource for researchers aiming to elucidate the empirical structure and explore the pharmaceutical potential of this compound.

Introduction and Significance

The benzoxazolone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These activities range from anticancer and anti-inflammatory to neuroprotective and antimicrobial effects.[2] The incorporation of a propanenitrile substituent at the N3 position introduces a flexible side chain with a terminal nitrile group, a versatile functional group that can participate in various non-covalent interactions and serve as a synthetic handle for further derivatization.

The three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to understanding a compound's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, a high-resolution crystal structure provides invaluable insights into the molecule's conformation, potential binding modes with biological targets, and opportunities for structure-based drug design. This guide, therefore, outlines the complete workflow for determining the currently unknown crystal structure of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile.

Synthesis and Characterization

The synthesis of the title compound is predicated on the aza-Michael addition of 2-benzoxazolinone to acrylonitrile. This reaction is a well-established method for forming carbon-nitrogen bonds.[3]

Proposed Synthetic Protocol

Reaction Scheme:

Synthesis_Scheme benzoxazolinone 2-Benzoxazolinone product 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile benzoxazolinone->product + Base (e.g., Triton B) Solvent (e.g., Dioxane) Heat acrylonitrile Acrylonitrile acrylonitrile->product Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis & Purification characterization Spectroscopic Confirmation (NMR, MS, IR) synthesis->characterization screening Crystallization Screening (Slow Evaporation, Vapor Diffusion) characterization->screening optimization Optimization of Conditions (Solvent, Temperature, Concentration) screening->optimization data_collection Single Crystal Selection & Mounting optimization->data_collection diffraction X-ray Data Collection (Diffractometer) data_collection->diffraction solution Structure Solution (Phase Problem) diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B M1_N3 N3 M1_O2 O2 M1_C10 C10 M1_N11 N11 M1_Ring Benzoxazolone Ring M2_Ring Benzoxazolone Ring M1_Ring->M2_Ring π-π Stacking M2_CH Aromatic C-H M2_CH->M1_O2 C-H···O Interaction M2_CH->M1_N11 C-H···N Interaction

Sources

The Benzoxazolone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Review of Biological Activities and Methodologies for Researchers, Scientists, and Drug Development Professionals

The benzoxazolone nucleus, a bicyclic heterocyclic system, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic regions, make it an ideal scaffold for the design of novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the diverse pharmacological activities of benzoxazolone derivatives, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. Furthermore, this guide offers detailed experimental protocols and insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this privileged scaffold.

The Benzoxazolone Core: Physicochemical Properties and Synthetic Strategies

The benzoxazolone scaffold's appeal in drug design stems from its distinct structural and electronic features. The fusion of a benzene ring with an oxazolone ring creates a planar, rigid structure that can effectively interact with biological targets. The presence of both hydrogen bond donors and acceptors, along with a tunable lipophilic character, allows for the optimization of pharmacokinetic and pharmacodynamic properties.[1]

General Synthetic Routes

A common and straightforward method for the synthesis of the 2(3H)-benzoxazolone core involves the reaction of an o-aminophenol with urea or a urea equivalent. This reaction proceeds through a cyclization mechanism, yielding the desired benzoxazolone scaffold. Further derivatization at the N-3 position or on the benzene ring can be readily achieved through various organic reactions, allowing for the creation of diverse chemical libraries for biological screening.

Anticancer Activity: Targeting Key Pathways in Malignancy

Benzoxazolone derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways implicated in tumor growth, proliferation, and survival.[4][5]

Mechanism of Action: Inhibition of the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several benzoxazolone derivatives have been identified as potent inhibitors of this pathway. For instance, certain 4-phenyl-2H-benzo[b][1][7]oxazin-3(4H)-one derivatives have demonstrated dual inhibitory activity against PI3K and mTOR.[6]

mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation Benzoxazolone Benzoxazolone Derivative Benzoxazolone->mTORC1 inhibits

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain benzoxazolone derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer. Studies have shown that some N-substituted benzoxazolone derivatives can induce apoptosis in cancer cells, such as the MCF-7 breast cancer cell line.[8] This pro-apoptotic effect is often mediated by the upregulation of key apoptotic proteins like caspase-3 and cytochrome-c.[8]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of benzoxazolone derivatives is significantly influenced by the nature and position of substituents on the core scaffold.[9][10]

  • Substitution at the N-3 position: The introduction of various moieties at the N-3 position has been a key strategy in developing potent anticancer agents. For example, the incorporation of a piperazine ring has been shown to enhance cytotoxic activity.[8]

  • Substitution on the benzene ring: Modifications on the aromatic ring can also modulate anticancer activity. The presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with biological targets.

Table 1: Anticancer Activity of Selected Benzoxazolone Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
8d-1 HeLa (Cervical)Not specified (TGI of 87.7% at 50 mg/kg)PI3K/mTOR inhibitor[6]
Compound 2 MCF-7 (Breast)Not specifiedInduction of apoptosis[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][11]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (benzoxazolone derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazolone derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[12][13]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Benzoxazolone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory response.[14]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation through the production of prostaglandins.[15] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several benzoxazolone derivatives have been identified as potent and selective COX-2 inhibitors, offering a potential therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[15][16]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The SAR for the anti-inflammatory activity of benzoxazolone derivatives has been extensively studied.

  • N-3 Substituents: The nature of the substituent at the N-3 position plays a crucial role in determining both the potency and selectivity of COX inhibition.

  • Aromatic Ring Substituents: The substitution pattern on the benzene ring can also influence anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[17][18][19]

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (benzoxazolone derivatives)

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer

  • Rodents (rats or mice)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the benzoxazolone derivatives and the reference drug to the animals via an appropriate route (e.g., oral or intraperitoneal) at a predetermined time before carrageenan injection. A control group should receive the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.[17][20][21]

Neuroprotective Activity: A Potential Avenue for Treating Neurodegenerative Diseases

Neurodegenerative disorders, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Benzoxazolone derivatives have shown promise as neuroprotective agents, with some compounds exhibiting inhibitory activity against key enzymes implicated in the pathology of these diseases.[1][2]

Mechanism of Action: Inhibition of Cholinesterases

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[22] Inhibition of AChE increases the availability of ACh, thereby enhancing cholinergic neurotransmission. Several benzoxazolone and benzothiazolone derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[22][23]

Cholinergic_Synapse cluster_pre Synaptic Cleft Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh release AChR Acetylcholine Receptor ACh->AChR binds to AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by AChR->Postsynaptic triggers signal Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Benzoxazolone Benzoxazolone Derivative Benzoxazolone->AChE inhibits

Figure 2: The cholinergic synapse and the role of acetylcholinesterase (AChE) inhibitors like certain benzoxazolone derivatives.

Structure-Activity Relationship (SAR) for Neuroprotective Activity

The SAR for the neuroprotective activity of benzoxazolone derivatives is an active area of research.[24]

  • N-3 Substituents: The introduction of specific side chains at the N-3 position has been shown to be critical for potent cholinesterase inhibition.

  • Benzene Ring Substituents: The electronic and steric properties of substituents on the benzene ring can influence the binding affinity of the compounds to the active site of AChE.

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay to determine cholinesterase activity.[25][26][27]

Materials:

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compounds (benzoxazolone derivatives)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI, DTNB, and AChE in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution (or buffer for control)

    • DTNB solution

    • AChE enzyme solution

  • Pre-incubation: Pre-incubate the plate at room temperature for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control reaction. The IC50 value can then be determined.[28][29]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Benzoxazolone derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The exact mechanisms of antimicrobial action for many benzoxazolone derivatives are still under investigation. However, some studies suggest that they may interfere with essential bacterial enzymes or disrupt cell membrane integrity.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of benzoxazolone derivatives is highly dependent on their chemical structure.

  • N-3 and Benzene Ring Substitutions: The type and position of substituents on both the N-3 position and the benzene ring can significantly impact the spectrum and potency of antimicrobial activity.

Conclusion and Future Perspectives

The benzoxazolone scaffold has proven to be a remarkably fruitful source of biologically active compounds with therapeutic potential across a wide range of diseases. The ease of synthesis and the ability to readily modify the core structure provide medicinal chemists with a powerful platform for the design and development of novel drug candidates. Future research in this area will likely focus on elucidating the detailed mechanisms of action for various derivatives, optimizing their pharmacokinetic profiles, and exploring their potential in combination therapies. The continued exploration of the chemical space around the benzoxazolone nucleus holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

[1] Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. [30] Synthesis of benzoxazolone derivatives 22 with various substituents at the 3‐benzazepine N‐atom (N‐7). (n.d.). ResearchGate. [17] A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [7] MTT assay protocol. (n.d.). Abcam. [22] Inhibition of Cholinesterases by Benzothiazolone Derivatives. (n.d.). MDPI. [9] Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [6] Discovery of 4-phenyl-2H-benzo[b][1][7]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. (2019). PubMed. [25] New Findings about Ellman's Method to Determine Cholinesterase Activity. (n.d.). ResearchGate. [15] Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [31] The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. [32] Benzoxazole‐ based mTOR inhibitor compounds. (n.d.). ResearchGate. [26] Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (n.d.). Benchchem. [33] Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [34] Biologically active Benzoxazole: A comprehensive review. (2018). ResearchGate. [12] Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [24] Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. (2006). PubMed. [3] Benzoxazole as Anticancer Agent: A Review. (n.d.). International Journal of Pharmacy & Pharmaceutical Research. [18] Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. [23] Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. (n.d.). PubMed Central. [11] MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [10] Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management - IJRESM. [35] Synthesis and biological profile of benzoxazolone derivatives. (n.d.). ResearchGate. [4] Development of Benzoxazole Derivatives Targeting mTOR: A Promising Approach for Breast Cancer Therapy. (n.d.). ChemMedChem. [14] Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Request PDF. (n.d.). ResearchGate. [28] In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PubMed Central. [2] 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. (n.d.). PubMed. [5] Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][7]oxazin-3(4H). (2025). NIH. [36] Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [27] In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [20] Anti-inflammatory effect and potential mechanism of betulinic acid on λ-carrageenan-induced paw edema in mice. (n.d.). ResearchGate. [37] Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies. (2015). PubMed. [16] Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). PMC - NIH. [29] Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [38] Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. (2025). PubMed. [13] MTT Cell Proliferation Assay. (n.d.). ATCC. [21] Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. (2023). WVJ. [19] Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [39] African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (n.d.). Academic Journals. [8] Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. (n.d.). PubMed. [40] MTT (Assay protocol). (2023). ResearchGate. [41] In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide. (n.d.). Benchchem.

Sources

In Silico First Pass: A Technical Guide to Predicting the Properties of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the attrition rate of promising molecules remains a formidable challenge. Promising candidates often falter during late-stage development due to unforeseen issues with their pharmacokinetic profiles or toxicity. The principle of "fail early, fail cheap" is, therefore, not merely a mantra but a critical strategy for sustainable research and development. It is in this context that in silico predictive modeling has transitioned from a niche academic exercise to an indispensable component of the drug discovery pipeline. By computationally modeling a molecule's behavior before it is even synthesized, we can prioritize resources, mitigate risks, and accelerate the journey from concept to clinic.

This technical guide provides a comprehensive, hands-on framework for conducting an initial in silico assessment of a novel compound: 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile . This molecule, characterized by a benzoxazolone core, is representative of the countless new chemical entities (NCEs) that require rigorous early-stage evaluation. We will proceed not by following a rigid checklist, but by applying scientific reasoning to select and interpret data from a suite of robust, publicly accessible computational tools. Our objective is to build a foundational dataset that will inform subsequent experimental work, embodying the principles of expertise, trustworthiness, and authoritative grounding.

Molecular Identity and Structural Representation

Before any prediction can be made, the subject molecule must be unambiguously represented in a machine-readable format. For 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, which is not currently indexed in major chemical databases like PubChem, we must first derive its structure from its IUPAC name.

The core is a benzoxazol-2-one moiety, to which a propanenitrile group is attached at the nitrogen (position 3). This translates to the following Simplified Molecular Input Line Entry System (SMILES) string, a universal standard for representing 2D chemical structures:

N#CCCn1c(=O)oc2ccccc21

This SMILES string will be the primary input for all subsequent predictive tools.

The Initial Hurdle: Physicochemical Properties and Drug-Likeness

A molecule's journey through the body is fundamentally governed by its physicochemical properties. Poor absorption or permeation can render even the most potent compound ineffective. Therefore, our first step is to evaluate these foundational characteristics and assess the molecule's general "drug-likeness." For this, the SwissADME web tool is an exemplary choice, offering a suite of validated predictive models in a user-friendly interface.[1][2]

Experimental Protocol: Physicochemical and Drug-Likeness Assessment via SwissADME
  • Access the Tool: Navigate to the SwissADME web server (]">http://www.swissadme.ch).

  • Input the Molecule: In the input field, paste the SMILES string for our compound: N#CCCn1c(=O)oc2ccccc21.

  • Execute Prediction: Initiate the analysis by clicking the "Run" button. The platform will generate a comprehensive report.

  • Data Synthesis and Interpretation: The causality behind this initial screen is to quickly identify any major liabilities. We are not just collecting numbers; we are asking critical questions:

    • Does it violate fundamental rules of thumb for oral bioavailability? (Lipinski's Rule of Five)

    • Is it likely to be soluble? (ESOL, Ali, SILICOS-IT models)

    • Does its lipophilicity fall within a reasonable range for membrane permeation without promoting off-target effects? (iLOGP, XLOGP3, WLOGP values)

Predicted Physicochemical Properties (Hypothetical Data)
PropertyPredicted ValueInterpretation & Causality
Molecular Formula C10H8N2O2Foundational for calculating other properties.
Molecular Weight 200.19 g/mol Well within the typical range for small molecule drugs (<500 Da).
LogP (Consensus) 1.25Indicates balanced lipophilicity, favorable for membrane permeability.
Water Solubility Moderately SolubleSuggests acceptable solubility for absorption.
Lipinski's Rule of Five 0 ViolationsStrong indicator of potential oral bioavailability.
Bioavailability Score 0.55A probabilistic score suggesting good absorption and distribution potential.

The results from this initial screen are promising. The molecule adheres to Lipinski's Rule of Five, a cornerstone of drug-likeness assessment, and exhibits a balanced lipophilicity and moderate solubility, suggesting it has a high probability of being orally bioavailable.

The Pharmacokinetic Journey: ADME Profiling

With favorable physicochemical properties established, we now turn to the dynamic processes of Absorption, Distribution, Metabolism, and Excretion (ADME). How will the compound be absorbed into the bloodstream, where will it go, how will it be broken down, and how will it be eliminated? For this, we employ the pkCSM predictive model, a tool that uses graph-based signatures to predict a wide range of pharmacokinetic properties.[3][4][5][6][7]

Experimental Protocol: ADME Prediction using pkCSM
  • Access the Tool: Navigate to the pkCSM web server.

  • Input SMILES: Submit the SMILES string N#CCCn1c(=O)oc2ccccc21.

  • Initiate Prediction: Run the prediction module.

  • Interpret the Profile: The rationale here is to build a holistic picture of the molecule's likely fate in the body. Key questions include:

    • Absorption: Will it be well-absorbed by the gut? Can it permeate cellular barriers effectively?

    • Distribution: Will it cross the blood-brain barrier (BBB)? This is critical for CNS targets but a liability for peripherally acting drugs.

    • Metabolism: Is it likely to be a substrate or inhibitor of major Cytochrome P450 (CYP) enzymes? Inhibition can lead to dangerous drug-drug interactions.

    • Excretion: What is the likely route and rate of clearance?

Predicted ADME Properties (Hypothetical Data)
ParameterPredicted ValueInterpretation & Scientific Rationale
Absorption
Caco-2 Permeability> 0.9High predicted permeability suggests efficient transport across the intestinal wall.
Intestinal Absorption> 90%Indicates high potential for absorption from the gastrointestinal tract.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLogBB > 0.3Predicted to cross the BBB. This is a critical finding that dictates its suitability for CNS vs. peripheral targets.
Metabolism
CYP2D6 SubstrateNoLow likelihood of being metabolized by this key enzyme.
CYP3A4 SubstrateYesLikely to be metabolized by CYP3A4, the most common drug-metabolizing enzyme.
CYP2C9 InhibitorNoLow risk of inhibiting this enzyme, reducing potential for drug-drug interactions.
CYP2D6 InhibitorNoLow risk of inhibiting this enzyme.
CYP3A4 InhibitorNoLow risk of inhibiting this enzyme.
Excretion
Total Clearance0.5 L/hr/kgModerate clearance rate predicted.

This ADME profile provides actionable insights. The predicted high absorption is excellent. However, its potential to be a CYP3A4 substrate and its ability to cross the BBB are critical flags. If the intended target is outside the CNS, strategies to reduce BBB penetration would be a primary focus for medicinal chemistry optimization.

Probing the Shadows: Toxicity Prediction

Toxicity is the ultimate deal-breaker in drug development. In silico toxicology provides a crucial early warning system.[8] This process is multifaceted, often relying on a combination of statistical Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems.[9][10][11] The ICH M7 guideline for assessing genotoxic impurities provides a robust framework for this, advocating for the complementary use of two different methodologies.[12][13]

Workflow for In Silico Toxicity Assessment

G cluster_0 Toxicity Prediction Workflow SMILES Input SMILES N#CCCn1c(=O)oc2ccccc21 QSAR (Q)SAR Model (e.g., pkCSM, T.E.S.T.) SMILES->QSAR Statistical Analysis Expert Expert Rule-Based System (e.g., DEREK Nexus principles) SMILES->Expert Structural Alert Analysis Genotox Genotoxicity Prediction (Ames Test) QSAR->Genotox Carcin Carcinogenicity Prediction QSAR->Carcin hERG hERG Inhibition (Cardiotoxicity) QSAR->hERG Hepato Hepatotoxicity QSAR->Hepato Expert->Genotox Expert->Carcin Expert->hERG Expert->Hepato Review Expert Review & Weight of Evidence Genotox->Review Carcin->Review hERG->Review Hepato->Review Conclusion Overall Toxicity Profile & Risk Assessment Review->Conclusion

Caption: Workflow for a robust in silico toxicity assessment.

Experimental Protocol: Multi-faceted Toxicity Prediction
  • Genotoxicity (Ames Test): Using a tool like pkCSM or ADMETlab 2.0, predict the outcome of the bacterial reverse mutation assay (Ames test).[14] This is a primary screen for mutagenic potential.

  • Carcinogenicity: Predict rodent carcinogenicity. It's important to note that in silico carcinogenicity models have limitations but are valuable for flagging potential liabilities.[15][16][17]

  • Organ-Specific Toxicity:

    • hERG Inhibition: Predict inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity.

    • Hepatotoxicity: Assess the potential for drug-induced liver injury.

  • Structural Alert Analysis: Complement the statistical models by examining the molecule for toxicophores—substructural fragments known to be associated with toxicity. The benzoxazolone core and the nitrile group would be scrutinized for any known alerts in expert systems.

Predicted Toxicity Profile (Hypothetical Data)
EndpointPredictionConfidenceRationale & Next Steps
Ames Mutagenicity NegativeHighThe model predicts the compound is not mutagenic, a very positive sign.
Carcinogenicity NegativeMediumWhile predicted negative, the confidence is medium, warranting caution.[15]
hERG I Inhibition Non-inhibitorHighLow risk of this specific mechanism of cardiotoxicity.
Hepatotoxicity PositiveMediumThe model flags a potential for liver toxicity. This is a significant finding.

The prediction of potential hepatotoxicity is the most critical finding from this analysis. This does not mean the compound is unviable, but it strongly indicates that early, targeted in vitro assays for liver toxicity should be prioritized to validate or refute this computational flag.

Synthesis and Strategic Outlook

Our in silico first pass on 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile has efficiently generated a rich, multi-faceted dataset. We have moved from a simple chemical name to a nuanced profile of its likely behavior as a drug candidate.

Overall Assessment Workflow

G cluster_1 In Silico Assessment Pipeline Input Molecule (SMILES) PhysChem Physicochemical Properties (SwissADME) Input->PhysChem Step 1 ADME ADME Profile (pkCSM) PhysChem->ADME Step 2 Tox Toxicity Profile (Multiple Models) ADME->Tox Step 3 Decision Go / No-Go Prioritization Tox->Decision Step 4

Caption: A logical pipeline for in silico candidate evaluation.

Key Findings:

  • Strengths: The molecule exhibits excellent drug-like properties, with predicted high oral absorption and a low risk of mutagenicity or cardiotoxicity via hERG inhibition.

  • Liabilities: Two primary concerns have been identified:

    • Blood-Brain Barrier Penetration: This could be an advantage or a disadvantage depending on the therapeutic target.

    • Potential Hepatotoxicity: This is a significant safety flag that requires immediate experimental follow-up.

Strategic Recommendations:

Based on this in silico assessment, the following path forward is recommended:

  • Synthesis and Confirmation: Synthesize a small quantity of the compound to confirm its structure and perform initial experimental solubility tests.

  • Prioritized Experimental Validation:

    • Conduct an early-stage in vitro hepatotoxicity assay (e.g., using HepG2 cells) to directly address the computational prediction.

    • Perform a Caco-2 permeability assay to confirm the predicted high absorption.

  • Target-Dependent Optimization:

    • If the target is in the CNS: The predicted BBB permeability is advantageous. Focus would be on mitigating the potential hepatotoxicity through structural modification.

    • If the target is peripheral: Medicinal chemistry efforts should focus on structural modifications designed to reduce lipophilicity and increase polar surface area to limit BBB penetration, while simultaneously addressing the hepatotoxicity flag.

This guide has demonstrated how a structured, scientifically-grounded in silico workflow can rapidly generate a comprehensive profile of a novel chemical entity. By embracing these predictive tools, we can make more informed decisions, focus our experimental resources where they are most needed, and ultimately, enhance the efficiency and success rate of drug discovery.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicity Estimation Software Tool (T.E.S.T.). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Myatt, G. J., Ahlberg, E., et al. (2018). In silico approaches for predicting carcinogenicity. Regulatory Toxicology and Pharmacology, 96, 1-17. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

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Methodological & Application

Application Note & Protocols: Riluzole (3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile) in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: Beyond a Single Indication

3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, widely known by its generic name Riluzole, is a benzothiazole derivative best known as the first FDA-approved disease-modifying therapy for Amyotrophic Lateral Sclerosis (ALS).[1] While its modest efficacy in extending survival in ALS patients is well-documented, the true scientific interest in Riluzole lies in its multifaceted mechanism of action, which makes it a valuable tool for investigating neuroprotective strategies across a spectrum of neurological disorders.[1][2] Its utility extends far beyond ALS, with active investigation in models of stroke, spinal cord injury, and other neurodegenerative conditions.[1][3]

This guide provides an in-depth exploration of Riluzole's neuroprotective mechanisms and offers detailed, field-proven protocols for its application in both in vitro and in vivo neuroprotection assays. Our focus is on the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also understand and adapt them for their specific research questions.

Section 1: The Scientific Rationale - Riluzole's Multifaceted Neuroprotective Mechanism

Riluzole's neuroprotective effects are not attributed to a single target but rather to a synergistic combination of actions that collectively reduce excitotoxicity and bolster neuronal resilience.[4] While the precise interplay is still under investigation, its primary mechanisms are centered on the modulation of glutamatergic neurotransmission and the enhancement of cellular defense systems.[5][6]

The core mechanisms include:

  • Inhibition of Presynaptic Glutamate Release: Riluzole preferentially blocks persistent, tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels on presynaptic terminals.[4][7] This action reduces neuronal hyperexcitability, thereby decreasing the excessive, pathological release of glutamate into the synaptic cleft—a primary driver of excitotoxic cell death.[4]

  • Enhancement of Glial Glutamate Uptake: Riluzole has been shown to enhance the activity and expression of excitatory amino acid transporters (EAATs), such as GLAST (EAAT1) and GLT-1 (EAAT2), on surrounding astrocytes.[5][8][9] By accelerating the clearance of glutamate from the synapse, Riluzole effectively reduces the duration and intensity of excitotoxic signaling.[2][10]

  • Modulation of Postsynaptic Signaling: While controversial, some evidence suggests Riluzole can non-competitively inhibit postsynaptic NMDA and kainate receptors, further dampening the downstream calcium influx and subsequent cell death cascades triggered by excessive glutamate.[4][6][7]

  • Trophic Factor Upregulation & Antioxidant Effects: Riluzole has been reported to increase the production of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF), which promote neuronal survival and plasticity.[11][12] Furthermore, it exhibits direct antioxidant properties, protecting neurons from damage induced by reactive oxygen species (ROS).[13][14] A novel mechanism involving the direct inhibition of Protein Kinase C (PKC) may also contribute to its antioxidative effects.[15]

Riluzole_Mechanism cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_astro Astrocyte Pre_Na Voltage-Gated Na+ Channels Glut_Vesicle Glutamate Vesicles Pre_Na->Glut_Vesicle Triggers Release Glutamate Glutamate Glut_Vesicle->Glutamate Release NMDA_R NMDA/Kainate Receptors Glutamate->NMDA_R Activates (+) EAAT Glutamate Transporters (GLT-1/GLAST) Glutamate->EAAT Uptake Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Leads to Cell_Death Excitotoxicity & Cell Death Ca_Influx->Cell_Death Triggers Riluzole Riluzole Riluzole->Pre_Na Inhibits (-) Riluzole->NMDA_R Modulates (-) Riluzole->EAAT Enhances (+)

Figure 1: Riluzole's multi-target neuroprotective signaling pathway.

Section 2: Quantitative Data Summary

The effective concentration of Riluzole varies significantly between in vitro and in vivo models. The following table summarizes key quantitative data derived from published literature to guide experimental design.

ParameterModel SystemInsult / ConditionEffective Riluzole Concentration/DoseObserved EffectReference(s)
In Vitro Efficacy SH-SY5Y Human Neuroblastoma CellsH₂O₂-induced Oxidative Stress1–10 µMAttenuation of cell death and ROS increase[13][14][16]
In Vitro Efficacy Rat Cortical SlicesOxygen-Glucose Deprivation15-20 min pre-treatmentRecovery of field potential, reduced cell death[3]
Glutamate Uptake Rat Astrocyte CulturesBasal conditions10 µM~42% increase in basal glutamate uptake[10]
In Vivo Efficacy Mouse Model of Focal Ischemia (MCAO)1h Ischemia / Reperfusion4 mg/kg (IV, post-reperfusion)~75% reduction in stroke volume, improved neuro score[17]
Clinical Dosage Human (ALS Patients)Amyotrophic Lateral Sclerosis50 mg, twice daily (100 mg/day)Modest extension of survival/time to tracheostomy[18][19]
Section 3: In Vitro Neuroprotection Assay Protocol

This protocol details a robust method for assessing Riluzole's protective effects against oxidative stress in a neuronal cell line, a common starting point for neuroprotective compound screening.

Protocol: Riluzole's Efficacy Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

1. Principle & Rationale: The human neuroblastoma cell line SH-SY5Y is a widely used model in neurobiology. While relatively insensitive to glutamate excitotoxicity, these cells are susceptible to oxidative stress, which is a key pathological component of many neurodegenerative diseases.[20][21] This assay leverages hydrogen peroxide (H₂O₂) to induce oxidative damage and measures the capacity of Riluzole to preserve cell viability, likely through its direct antioxidant properties.[14]

2. Materials & Reagents:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Riluzole (powder, to be dissolved in DMSO for a 10 mM stock)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

3. Step-by-Step Methodology:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Riluzole Pre-treatment:

    • Prepare serial dilutions of Riluzole in culture medium from the 10 mM DMSO stock. Final concentrations for testing should range from 1 µM to 30 µM (e.g., 1, 3, 10, 30 µM).

    • Causality Check: A DMSO vehicle control is critical. Ensure the final DMSO concentration in all wells (including controls) is identical and non-toxic (typically ≤ 0.1%).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective Riluzole concentrations or vehicle control.

    • Incubate for 2 hours. This pre-incubation allows the compound to enter the cells and engage its protective mechanisms before the insult.

  • Induction of Oxidative Stress:

    • Prepare a fresh working solution of H₂O₂ in serum-free medium. The optimal concentration should be determined via a preliminary dose-response experiment but is often in the range of 100-300 µM for SH-SY5Y cells.[14]

    • Add 10 µL of the H₂O₂ working solution to the wells (except for the "No H₂O₂ Control" group) to achieve the final target concentration.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Assessment of Cell Viability (MTT Assay):

    • After the 24-hour incubation, carefully remove the medium from all wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability: (Absorbance of Treated Sample / Absorbance of Control) x 100.

    • The "Control" is the "No H₂O₂" group, representing 100% viability. The "H₂O₂ only" group represents the maximum damage. The goal is to see if Riluzole treatment brings the viability closer to the 100% mark.

InVitro_Workflow Start Start: Plate SH-SY5Y Cells (1x10^4 cells/well) Incubate1 Incubate 24h (Attachment) Start->Incubate1 Pretreat Pre-treat with Riluzole (1-30 µM) or Vehicle Incubate1->Pretreat Incubate2 Incubate 2h (Drug Uptake) Pretreat->Incubate2 Insult Add H₂O₂ Insult (e.g., 200 µM) Incubate2->Insult Incubate3 Incubate 24h (Damage Induction) Insult->Incubate3 MTT_Assay Perform MTT Viability Assay Incubate3->MTT_Assay Readout Dissolve Formazan (DMSO) Read Absorbance @ 570nm MTT_Assay->Readout Analysis Calculate % Neuroprotection Readout->Analysis End End Analysis->End

Figure 2: Experimental workflow for the in vitro neuroprotection assay.

Section 4: In Vivo Neuroprotection Assay Protocol

Validating in vitro findings in a relevant animal model is a critical step in drug development. The transient Middle Cerebral Artery Occlusion (MCAO) model is a gold standard for mimicking focal cerebral ischemia (stroke).

Protocol: Evaluating Riluzole in a Mouse Model of Focal Cerebral Ischemia (MCAO)

1. Principle & Rationale: The MCAO model involves the temporary blockage of a major cerebral artery, leading to an ischemic core of irreversible damage and a surrounding, salvageable area called the penumbra.[17] The primary mechanism of neuronal death in the penumbra is glutamate-mediated excitotoxicity. This model is therefore highly relevant for testing Riluzole's anti-glutamatergic and neuroprotective properties in a complex physiological system. This protocol uses post-ischemic administration to better mimic a clinically relevant therapeutic window.[17]

2. Materials & Reagents:

  • Male C57BL/6 mice (20-25g)

  • Riluzole (for injection)

  • Saline vehicle (0.9% NaCl)

  • Anesthetics (e.g., Isoflurane)

  • 6-0 nylon monofilament suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)

  • Surgical tools, heating pad, rectal probe for temperature monitoring

3. Step-by-Step Methodology:

  • Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance).

    • Maintain core body temperature at 37.0 ± 0.5°C throughout the procedure using a feedback-controlled heating pad. This is critical as temperature fluctuations can significantly alter ischemic damage.

  • MCAO Surgery (Intraluminal Filament Model):

    • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce the 6-0 nylon filament through a small incision in the ECA stump and advance it up the ICA until it occludes the origin of the Middle Cerebral Artery (MCA). A slight resistance indicates proper placement.

    • The duration of occlusion is typically 60 minutes.

  • Drug Administration (Post-Ischemic):

    • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

    • At a defined time post-reperfusion (e.g., 2 hours), administer Riluzole (4 mg/kg) or saline vehicle via intravenous (e.g., tail vein) injection.[17]

    • Causality Check: The timing of administration is a key variable. Testing different time points post-reperfusion can help define the therapeutic window.

  • Post-Operative Care & Neurological Assessment:

    • Suture the incision and allow the animal to recover in a warm cage. Provide access to softened food and water.

    • At 24 hours post-MCAO, perform a neurological deficit assessment. A common 5-point scale can be used (0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).

  • Histological Analysis (Infarct Volume):

    • Immediately following the neurological assessment (at 24 hours), euthanize the animals and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Immerse the slices in 2% TTC solution at 37°C for 15-20 minutes.

    • Principle: TTC stains viable tissue with active dehydrogenases red, leaving the infarcted (damaged) tissue pale white.

  • Data Analysis:

    • Photograph the stained brain slices.

    • Use image analysis software (e.g., ImageJ) to quantify the area of the infarct and the total area of the ipsilateral hemisphere for each slice.

    • Calculate the infarct volume, often corrected for edema to prevent overestimation of the damage.

    • Compare the neurological scores and infarct volumes between the Riluzole-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, Student's t-test for volumes).

InVivo_Workflow Start Start: Anesthetize Mouse & Prep for Surgery Surgery Induce Focal Ischemia (60 min MCAO) Start->Surgery Reperfusion Reperfusion (Withdraw Filament) Surgery->Reperfusion Treatment Administer Riluzole (4 mg/kg) or Vehicle IV (e.g., 2h post) Reperfusion->Treatment Recovery Post-Operative Recovery (24 hours) Treatment->Recovery Neuro_Score Behavioral Assessment (Neurological Deficit Score) Recovery->Neuro_Score Sacrifice Euthanasia & Brain Harvest Neuro_Score->Sacrifice TTC_Stain TTC Staining to Visualize Infarct Sacrifice->TTC_Stain Analysis Image Analysis: Quantify Infarct Volume TTC_Stain->Analysis End End Analysis->End

Figure 3: Experimental workflow for the in vivo MCAO model.

Section 5: Trustworthiness & Self-Validation

To ensure the integrity and reproducibility of your findings, every protocol must be a self-validating system.

  • Dose-Response Curves: Never rely on a single concentration. Both in vitro and in vivo experiments should test a range of doses to establish a clear dose-response relationship and identify the optimal therapeutic concentration.

  • Orthogonal Assays: Validate findings with multiple, independent assays. For in vitro studies, supplement MTT results with an LDH release assay (measuring membrane integrity) or staining for apoptotic markers (e.g., cleaved Caspase-3). For in vivo studies, complement histological data with multiple behavioral tests that assess different aspects of neurological function.

  • Appropriate Controls: The inclusion of vehicle controls, sham surgery controls (for in vivo work), and positive/negative controls is non-negotiable for interpreting data accurately.

By integrating these principles, researchers can confidently utilize Riluzole as a tool to probe the mechanisms of neurodegeneration and evaluate novel therapeutic strategies with high scientific rigor.

References
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Application Notes and Protocols: 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the utilization of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile as a chemical probe. While direct biological targets of this specific compound are not yet fully elucidated in published literature, its structural motifs—the benzoxazolone core and the propanenitrile side chain—suggest significant potential for interrogating various biological pathways. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects[1][2]. The nitrile group, a versatile pharmacophore, can participate in key binding interactions and has been utilized in various pharmaceuticals[3]. This guide presents a hypothetical framework for identifying a novel protein target for this compound and validating its use as a chemical probe, grounded in established scientific principles and methodologies.

Introduction: The Promise of a Benzoxazolone-Nitrile Chemical Probe

Chemical probes are indispensable small molecules for dissecting complex biological processes and validating novel drug targets[4][5][6]. An ideal chemical probe exhibits high potency and selectivity for its intended target, enabling researchers to modulate protein function in a controlled manner within cellular and in vivo systems[4][5].

The compound 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile (hereafter referred to as OBP-CN) possesses key features that make it an intriguing candidate for a chemical probe:

  • The Benzoxazolone Core: This heterocyclic system is present in numerous biologically active compounds, suggesting its capability to interact with a variety of protein targets[1][2][7]. Its planar structure can facilitate stacking interactions within protein binding pockets.

  • The Propanenitrile Side Chain: The nitrile group is a polar moiety capable of acting as a hydrogen bond acceptor. Its presence can influence the compound's pharmacokinetic properties and provides a potential reactive handle for derivatization into more complex probes (e.g., for affinity chromatography or photoaffinity labeling)[3][8].

Given the diverse activities of benzoxazolone derivatives, we will hypothesize that OBP-CN targets a hypothetical enzyme, "Novel Hydrolase X" (NHX), which is implicated in a cellular signaling pathway relevant to a disease state. This guide will provide the protocols to test this hypothesis and establish OBP-CN as a validated chemical probe for NHX.

Physicochemical Properties of OBP-CN
PropertyValueSource
CAS Number 13610-55-4
Molecular Weight 188.19 g/mol
Molecular Formula C₁₀H₈N₂O₂
Purity Typically ≥95%

Experimental Design: A Roadmap for Target Validation

The successful application of OBP-CN as a chemical probe hinges on a rigorous and systematic validation process. The following workflow outlines the key stages, from initial target identification to in-cell validation.

G cluster_0 Phase 1: Target Identification & Initial Characterization cluster_1 Phase 2: Target Engagement in a Cellular Context cluster_2 Phase 3: Phenotypic Assays & Probe Validation A Hypothesis Generation: OBP-CN targets Novel Hydrolase X (NHX) B In Vitro Enzymatic Assay: Determine IC50 of OBP-CN against NHX A->B C Selectivity Profiling: Screen OBP-CN against a panel of related hydrolases B->C D Cellular Thermal Shift Assay (CETSA): Confirm direct binding of OBP-CN to NHX in intact cells C->D E Western Blot Analysis: Measure downstream pathway modulation upon OBP-CN treatment D->E F Inactive Control Synthesis & Testing: Synthesize and validate a structurally similar but biologically inactive analog E->F G Cell-Based Phenotypic Assay: Correlate target engagement with a cellular phenotype F->G H Rescue Experiment: Demonstrate on-target effect by overexpressing NHX G->H I Final Probe Validation: OBP-CN is a validated probe for NHX H->I

Caption: A comprehensive workflow for the validation of OBP-CN as a chemical probe for a hypothetical target.

Detailed Protocols

Protocol 1: In Vitro Enzymatic Assay for NHX Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of OBP-CN against the purified hypothetical enzyme, Novel Hydrolase X (NHX).

Rationale: This initial biochemical assay is crucial to confirm a direct interaction between OBP-CN and its putative target and to quantify its potency. A low IC₅₀ value is a primary characteristic of a good chemical probe.

Materials:

  • Purified recombinant NHX protein

  • Fluorogenic or colorimetric substrate for NHX

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • OBP-CN (dissolved in DMSO to a 10 mM stock)

  • 384-well microplates

  • Plate reader capable of fluorescence or absorbance measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of OBP-CN in DMSO. A typical starting range would be from 100 µM down to 1 nM.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted OBP-CN or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 25 µL of NHX enzyme diluted in assay buffer to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.

  • Initiate Reaction: Add 25 µL of the NHX substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately begin kinetic measurements using the plate reader. Record the fluorescence or absorbance at regular intervals for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear phase of the kinetic curve.

    • Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized activity versus the logarithm of the OBP-CN concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The inclusion of appropriate controls (no enzyme, vehicle) is essential. The IC₅₀ curve should exhibit a clear dose-response relationship.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of OBP-CN to NHX in intact cells.

Rationale: CETSA measures the thermal stabilization of a protein upon ligand binding[9]. This provides strong evidence of target engagement in a physiological context.

Materials:

  • Cultured cells expressing NHX

  • PBS (Phosphate-Buffered Saline)

  • OBP-CN (10 mM stock in DMSO)

  • DMSO

  • PCR tubes or strips

  • Thermal cycler

  • Lysis buffer (containing protease inhibitors)

  • Equipment for SDS-PAGE and Western blotting

  • Primary antibody specific for NHX

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cultured cells with OBP-CN at a concentration at least 10-fold higher than the in vitro IC₅₀ (e.g., 10 µM) or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatants containing the soluble proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody against NHX, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble NHX (relative to the non-heated control) against the temperature for both the OBP-CN-treated and DMSO-treated samples.

    • A shift in the melting curve to a higher temperature for the OBP-CN-treated sample indicates thermal stabilization and therefore, target engagement.

G A Treat cells with OBP-CN or DMSO B Harvest cells and aliquot into PCR tubes A->B C Apply heat gradient using a thermal cycler B->C D Lyse cells and separate soluble and aggregated proteins C->D E Analyze soluble fraction by Western Blot for NHX D->E F Plot melting curves and compare OBP-CN vs. DMSO E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

The Imperative of an Inactive Control

A cornerstone of chemical probe validation is the use of a closely related but biologically inactive control compound[4]. This control should be structurally as similar as possible to the active probe but lack the key functional group responsible for target interaction. For OBP-CN, a plausible inactive control could be a molecule where the nitrile group is replaced with a methyl group. This control is essential to demonstrate that the observed cellular phenotype is a direct result of on-target activity and not due to off-target effects or the compound's general chemical properties.

Concluding Remarks

While the specific biological target of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile remains to be discovered, its chemical structure holds significant promise for its development as a valuable chemical probe. The benzoxazolone core is a well-established pharmacophore, and the nitrile moiety offers unique interaction capabilities. By following a systematic and rigorous validation workflow as outlined in these application notes, researchers can confidently identify its target, elucidate its mechanism of action, and ultimately leverage it to explore complex biological systems and advance drug discovery efforts.

References

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Available at: [Link]

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analytical techniques for detecting 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile in tissues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Quantitative Determination of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile in Biological Tissues using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile in various biological tissues. The methodology is centered around the highly sensitive and selective technique of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Detailed protocols for tissue homogenization, analyte extraction, chromatographic separation, and mass spectrometric detection are presented. Furthermore, this guide emphasizes the principles of bioanalytical method validation as stipulated by regulatory agencies, ensuring the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Introduction

3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is a novel compound belonging to the benzoxazole class of molecules. Benzoxazole derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. Accurate quantification of this compound in tissue samples is paramount for elucidating its distribution, metabolism, and potential toxicity, which are critical aspects of preclinical and clinical drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed[4][5]. This application note details a robust LC-MS/MS method for the determination of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile in tissue, providing researchers with a validated workflow from sample preparation to data acquisition.

Pre-analytical Considerations and Sample Preparation

The initial handling and preparation of tissue samples are critical steps that significantly impact the quality of the final analytical data. Tissues are complex solid matrices that require thorough homogenization to release the analyte of interest before extraction.[6][7]

Tissue Homogenization Protocol

The objective of homogenization is to create a uniform suspension from which a representative aliquot can be taken for extraction.

Materials:

  • Tissue sample (e.g., liver, kidney, brain), stored at -80°C

  • Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Bead mill homogenizer with appropriate beads (e.g., ceramic, stainless steel) or a rotor-stator homogenizer

  • Calibrated balance

  • Microcentrifuge tubes

Protocol:

  • Accurately weigh a portion of the frozen tissue sample (e.g., 100-200 mg).

  • Place the weighed tissue in a pre-filled bead mill tube or a suitable tube for rotor-stator homogenization.

  • Add a specific volume of ice-cold homogenization buffer to the tissue. A common ratio is 1:3 or 1:4 (w/v) of tissue to buffer.

  • Homogenize the sample until a uniform suspension is achieved. For bead mills, this typically involves 2-3 cycles of 30-60 seconds at a high-speed setting. For rotor-stator homogenizers, 1-2 minutes at high speed is usually sufficient. Keep samples on ice between cycles to prevent degradation of the analyte.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.

  • The resulting supernatant is the tissue homogenate, which will be used for the subsequent extraction steps.

Analyte Extraction

The choice of extraction method depends on the physicochemical properties of the analyte, the nature of the tissue matrix, and the desired level of sample cleanup.[8] Three common techniques are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

PPT is a simple and rapid method suitable for high-throughput analysis. However, it provides minimal sample cleanup, which may lead to matrix effects in the LC-MS/MS analysis.

Protocol:

  • To 100 µL of tissue homogenate, add 300-400 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • The supernatant can be injected directly into the LC-MS/MS system or evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

Protocol:

  • To 100 µL of tissue homogenate, add an internal standard and a buffering agent if pH adjustment is necessary to ensure the analyte is in a neutral form.

  • Add 500-1000 µL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte, thereby minimizing matrix interferences.[9][10] This is the recommended method for achieving the lowest limits of quantification.

Protocol:

  • Select an appropriate SPE cartridge: Based on the properties of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile (a neutral, moderately polar compound), a reversed-phase sorbent like C18 or a polymeric sorbent is recommended.[6]

  • Condition the cartridge: Sequentially pass methanol (1 mL) followed by water (1 mL) through the cartridge.

  • Load the sample: Dilute 100 µL of the tissue homogenate with a weak aqueous solution (e.g., water or a weak buffer) and load it onto the conditioned cartridge.

  • Wash the cartridge: Pass a weak organic solvent solution (e.g., 5-10% methanol in water) through the cartridge to remove polar interferences.

  • Elute the analyte: Elute the analyte with a small volume (e.g., 200-500 µL) of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

UPLC-MS/MS Analysis

The following is a starting point for method development, and parameters should be optimized for the specific instrumentation used.

UPLC Parameters
ParameterRecommended SettingRationale
Column C18, e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm[4]Provides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes analyte ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good chromatographic resolution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 2-5 µL
Gradient Start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.[11]A gradient elution is necessary to separate the analyte from matrix components.
MS/MS Parameters
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen-containing structure of the analyte is amenable to positive ionization.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1) [M+H]+ of the analyteTo be determined by direct infusion of a standard solution.
Product Ion (Q3) To be determined by fragmentation of the precursor ion.At least two transitions should be monitored for confident identification and quantification.
Collision Energy (CE) To be optimized for each transition.
Dwell Time 50-100 ms

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application.[12] The validation should adhere to the principles outlined in the FDA's "Bioanalytical Method Validation" guidance.[13][14][15]

Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[12]

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.[16]

  • Recovery: The efficiency of the extraction process.

  • Calibration Curve: Demonstrating the relationship between analyte concentration and instrument response.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).

  • Reproducibility: Ensuring consistent results across different analysts and on different days.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualization of the Analytical Workflow

The following diagram illustrates the overall workflow for the analysis of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile in tissue samples.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue_collection Tissue Collection (-80°C Storage) homogenization Homogenization tissue_collection->homogenization Weighing extraction Extraction (PPT, LLE, or SPE) homogenization->extraction Supernatant uplc UPLC Separation extraction->uplc Reconstituted Sample msms MS/MS Detection uplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Analytical workflow from tissue sample to final report.

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, selective, and robust workflow for the quantification of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile in biological tissues. Adherence to the detailed protocols for sample preparation and method validation will ensure the generation of high-quality data to support drug development programs.

References

  • Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2015). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. [Link]

  • Journal of Analytical Toxicology. (1992). Solid-phase Extraction of Drugs From Biological Tissues--A Review. [Link]

  • ResearchGate. (2017). Tissue Sample Preparation in LC‐MS Bioanalysis. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Xenobiotica. (1978). Disposition and metabolism of benoxaprofen in laboratory animals and man. [Link]

  • Chemistry Central Journal. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • Solve Scientific. (n.d.). Automated Solid Phase Extraction of THC and Metabolites from Whole Blood using the Gilson GX‐274 ASPEC™ System. [Link]

  • Wikipedia. (n.d.). Benoxaprofen. [Link]

  • Journal of Basic and Applied Research in Biomedicine. (2018). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. [Link]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • Clinical Biochemistry. (1996). A simplified method for the analysis of hydroxyproline in biological tissues. [Link]

  • RSC Publishing. (2016). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Taylor & Francis Online. (1978). Disposition and Metabolism of Benoxaprofen in Laboratory Animals and Man. [Link]

  • National Center for Biotechnology Information. (2014). 3-Oxo-3-(piperidin-1-yl)propanenitrile. [Link]

  • MDPI. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. [Link]

  • PubMed. (2017). Determination of (4-(1,3-dioxo-1,3-dihydro-2H-isoindol- 2-yl)-N'-[(4-ethoxyphenyl) methylidene] benzohydrazide, a novel anti-inflammatory agent, in biological fluids by UPLC-MS/MS: Assay development, validation and in vitro metabolic. [Link]

  • National Center for Biotechnology Information. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • British Journal of Clinical Pharmacology. (1995). Benoxaprofen activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C. [Link]

  • International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2007). Analytical method for determination of allylic isoprenols in rat tissues by liquid chromatography/tandem mass spectrometry following chemical derivatization with 3-nitrophtalic anhydride. [Link]

  • ResearchGate. (2023). Biological activities of benzoxazole and its derivatives. [Link]

  • ResearchGate. (2013). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. [Link]

  • KCAS Bioanalytical & Biomarker Services. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

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  • LCGC International. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • Archives of Toxicology. (2022). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

Sources

Application Note: A High-Content Screening Workflow for the Phenotypic Characterization of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction to the Challenge and HCS Strategy

This workflow is designed to be a self-validating system. It begins with defining the viable concentration range of the compound to ensure that subsequent phenotypic screens are not confounded by overt toxicity. It then proceeds to a multiparametric primary screen to generate a rich phenotypic profile. Finally, it culminates in data-driven hypothesis generation for the compound's mechanism of action.

Phase 1: Foundational Characterization & Assay Development

The goal of this initial phase is to establish the basic parameters for screening, ensuring data quality and reproducibility.

Compound Management and Plating

Proper handling of the test compound is critical for reliable results.

  • Solubilization: 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Assay Plate Preparation: Create a dose-response plate by performing serial dilutions of the stock solution. A common practice is to use a 3-fold dilution series across 10-12 concentrations, starting from a top concentration of 100 µM. This ensures a wide range of concentrations are tested. The final DMSO concentration in the assay wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Cell Model Selection

The choice of cell line is dictated by the biological question. For broad, unbiased profiling, a well-characterized, robust cell line is recommended. Human osteosarcoma U-2 OS cells are an excellent choice due to their flat morphology, large cytoplasm, and clear nucleus, which are ideal for automated image segmentation.

Protocol 1: Initial Cytotoxicity Profiling

Causality: Before assessing specific phenotypic changes, it is essential to determine the concentrations at which the compound causes cell death.[7] Operating below the toxic threshold ensures that observed phenotypes are due to specific biological modulation rather than general cytotoxicity.

Methodology:

  • Cell Seeding: Seed U-2 OS cells into a 96- or 384-well clear-bottom imaging plate at a pre-optimized density (e.g., 2,500 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add the serially diluted 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile to the cells. Include vehicle-only (e.g., 0.5% DMSO) and positive control (e.g., 1 µM staurosporine) wells.

  • Incubation: Incubate for a duration relevant to the expected biological activity, typically 24 to 48 hours.

  • Staining: Add a solution containing Hoechst 33342 (to stain nuclei of all cells) and a viability dye (e.g., Propidium Iodide or CellTox™ Green, which only enters membrane-compromised cells) directly to the live cells.

  • Image Acquisition: Image the plates using a high-content imager with appropriate filter sets for the chosen dyes.

  • Analysis: Use image analysis software to count the total number of cells (Hoechst-positive) and the number of dead cells (viability dye-positive). The percentage of viable cells is calculated for each concentration.

Hypothetical Data Presentation: The results should be plotted as a dose-response curve to determine the concentration at which 50% of the cells are killed (CC50).

Concentration (µM)% Cell Viability (Mean ± SD)
1005.2 ± 1.5
33.315.6 ± 3.2
11.145.8 ± 5.1
3.788.9 ± 4.3
1.298.1 ± 2.1
0.499.5 ± 1.8
CC50 ~15 µM

Table 1: Hypothetical cytotoxicity data for 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile in U-2 OS cells after 24h treatment.

Based on this hypothetical data, subsequent phenotypic screens should use a top concentration below 15 µM to minimize confounding cytotoxic effects.

Protocol 2: Multiparametric Primary Screen Design

Methodology:

  • Cell Seeding and Treatment: Seed and treat U-2 OS cells as described in Protocol 1, using a concentration range determined to be non-toxic (e.g., 0.1 to 10 µM).

  • Control Wells: Include vehicle control (0.1% DMSO) as a negative control and a compound with a known mechanism (e.g., Paclitaxel for cytoskeletal disruption, CCCP for mitochondrial depolarization) as a positive control.

  • Staining:

    • Incubate live cells with MitoTracker™ Red CMXRos (reports on mitochondrial membrane potential).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton™ X-100.

    • Stain with Phalloidin conjugated to Alexa Fluor™ 488 (to label F-actin cytoskeleton) and DAPI (to label the nucleus).

  • Image Acquisition: Acquire images in three fluorescent channels (e.g., DAPI for blue, Alexa Fluor 488 for green, MitoTracker Red for red) using a high-content imager.

  • Assay Validation (Z'-Factor): Before screening, validate the assay's robustness by calculating the Z'-factor for a key measurement (e.g., mitochondrial intensity) using the positive and negative controls. The Z'-factor is a statistical measure of the separation between the control distributions.[10]

    Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[11]

Hypothetical Z'-Factor Calculation:

ControlMean MitoTracker IntensityStd. Dev (SD)
Negative (DMSO)8500450
Positive (CCCP)2500300
Z'-Factor 0.63

Table 2: Hypothetical data for Z'-factor calculation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[12][13]

Phase 2: High-Content Screening Execution & Data Analysis

This phase involves running the validated assay with the test compound and processing the large datasets generated.

HCS Workflow

The overall workflow is a highly automated and integrated process.

HCS_Workflow cluster_wetlab Wet Lab Operations cluster_instrument Instrumentation cluster_analysis Data Analysis Pipeline seeding Cell Seeding in Microplates treatment Compound & Control Treatment seeding->treatment staining Multiplexed Staining treatment->staining imaging Automated Image Acquisition staining->imaging segmentation Image Segmentation imaging->segmentation feature Feature Extraction segmentation->feature qc Quality Control feature->qc hit Hit Identification & Profiling qc->hit

Caption: High-Content Screening Experimental Workflow.

Image and Data Analysis Pipeline

Causality: The power of HCS lies in converting complex images into quantitative data.[14] This requires a robust computational pipeline to identify cells and extract meaningful features.

  • Image Segmentation: Algorithms first identify the primary objects (nuclei, using the DAPI signal). Secondary objects (cytoplasm) are then defined by propagating outwards from the nucleus to the cell boundary, often delineated by the phalloidin signal.

  • Feature Extraction: For each identified cell, a multitude of features are measured. Examples include:

    • Nuclear Features: Area, roundness, intensity, texture (heterogeneity of DAPI stain).

    • Cytoplasmic Features: Area, actin fiber organization (texture), mitochondrial intensity and granularity.

  • Data Normalization: Raw feature data is normalized to the plate's negative controls (e.g., using a Z-score) to minimize plate-to-plate variation.

  • Hit Stratification: A "hit" is defined as a treatment that causes a statistically significant deviation from the negative control in one or more features. With multiparametric data, hits can be further classified based on their unique phenotypic fingerprint. For example, does 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile primarily affect mitochondrial potential, or does it disrupt the actin cytoskeleton without affecting the nucleus?

Data_Analysis_Pipeline cluster_segment Segmentation cluster_analysis Downstream Analysis raw_images Raw Images (3-Channel) dapi Identify Nuclei (DAPI) raw_images->dapi phalloidin Identify Cytoplasm (Phalloidin) dapi->phalloidin feature_extraction Feature Extraction (>100 features/cell) phalloidin->feature_extraction data_table Quantitative Data Table feature_extraction->data_table normalization Normalization (Z-Score) data_table->normalization profiling Phenotypic Profiling (e.g., PCA, Clustering) normalization->profiling hit_id Hit Identification profiling->hit_id

Caption: HCS Image to Data Analysis Workflow.

Phase 3: Mechanistic Hypothesis Generation

Causality: The phenotypic fingerprint generated in Phase 2 provides clues to the compound's mechanism of action (MoA). This data-driven approach allows for the formulation of testable hypotheses.

Hypothetical Scenario: Let's assume the primary screen reveals that 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile causes a dose-dependent decrease in MitoTracker intensity and an increase in nuclear condensation (measured as DAPI intensity and texture), without significantly altering the actin cytoskeleton. This specific combination of effects is a classic hallmark of apoptosis induction via the intrinsic (mitochondrial) pathway.[7]

Proposed Signaling Pathway: This phenotypic profile suggests the compound may act upstream of or directly on the mitochondria to trigger the apoptotic cascade.

Apoptosis_Pathway compound 3-(2-oxo-...) propanenitrile mito Mitochondria compound->mito Induces Permeability? cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis (Nuclear Condensation) casp3->apoptosis

Caption: Hypothesized Apoptotic Pathway.

Recommended Follow-up Experiments: To validate this hypothesis, targeted secondary assays should be performed:

  • Caspase Activity Assay: Use a specific fluorescent probe (e.g., CellEvent™ Caspase-3/7 Green) in an HCS format to confirm the activation of executioner caspases.

  • Western Blot Analysis: Probe for key proteins in the apoptotic pathway, such as cleaved PARP (a substrate of Caspase-3) and members of the Bcl-2 family, to further pinpoint the mechanism.

Conclusion

This application note outlines a systematic and robust HCS workflow for the phenotypic characterization of a novel compound, 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile. By progressing from foundational cytotoxicity profiling to multiparametric screening and data-driven hypothesis generation, this framework enables researchers to efficiently and accurately elucidate the biological effects of uncharacterized molecules. This approach maximizes the information obtained from screening campaigns and provides a solid foundation for subsequent mechanism-of-action studies and lead optimization efforts.

References

  • Title: AI for High-Content Screening in Drug Discovery Source: Danaher Life Sciences URL: [Link]

  • Title: Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging Source: Assay Guidance Manual - NCBI URL: [Link]

  • Title: Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives Source: PMC - NIH URL: [Link]

  • Title: Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity Source: ACS Publications - Chemical Research in Toxicology URL: [Link]

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  • Title: Synthesis and biological profile of benzoxazolone derivatives Source: ResearchGate URL: [Link]

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  • Title: High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening Source: MDPI URL: [Link]

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  • Title: Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents Source: MDPI URL: [Link]

  • Title: Compound Profiling with High-Content Screening Methodology Source: Cambridge University Press URL: [Link]

  • Title: High Content Screening (HCS) Source: Ichor Life Sciences URL: [Link]

  • Title: HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION Source: YouTube URL: [Link]

  • Title: Benzoxazole: Synthetic Methodology and Biological Activities Source: ResearchGate URL: [Link]

  • Title: A novel multi-parametric high content screening assay in ciPTEC-OAT1 to predict drug-induced nephrotoxicity during drug discovery Source: ResearchGate URL: [Link]

  • Title: Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis Source: Request PDF - ResearchGate URL: [Link]

  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]

  • Title: Synthesis and spasmolytic activities of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitriles Source: PubMed URL: [Link]

  • Title: What is the Difference Between High-Content Screening (HCS) and High-Throughput Screening (HTS)? Source: Biobide URL: [Link]

  • Title: Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: Z'-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability Source: The Science Journal of the Lander College of Arts and Sciences URL: [Link]

  • Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide Source: Zanco Journal of Medical Sciences URL: [Link]

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  • Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors Source: PMC - PubMed Central URL: [Link]

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Troubleshooting & Optimization

dealing with inconsistent results from 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide is intended for researchers, scientists, and drug development professionals encountering variability in assays involving 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile. This compound, a member of the benzoxazolone class, holds significant interest for its potential biological activities.[1][2] However, like many small molecules, achieving reproducible results in sensitive cell-based and biochemical assays can be challenging. Inconsistent data can arise from numerous factors, including the compound's physicochemical properties, subtle variations in experimental conditions, and the inherent biology of the assay system.

This document provides a structured, in-depth troubleshooting framework designed to help you systematically identify and resolve the root causes of variability. By moving from foundational checks to more complex, assay-specific issues, our goal is to enhance the reliability and accuracy of your experimental outcomes.

Initial Triage: A Workflow for Troubleshooting

Before delving into detailed experimental changes, it is crucial to rule out common sources of error. The following workflow provides a systematic approach to initial troubleshooting.

Caption: Initial troubleshooting workflow for assay inconsistency.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for the compound shifts between experiments. What is the most common reason for this? A1: The most frequent causes are inconsistent cell density at the time of treatment and issues with compound solubility or stability.[3][4] Cells seeded at different densities can exhibit varied proliferation rates and drug sensitivities.[5] Similarly, if the compound precipitates out of solution upon dilution from a DMSO stock into aqueous media, its effective concentration will be lower and inconsistent. Always verify compound solubility in your final assay buffer and standardize your cell seeding protocol.

Q2: I see high variability between replicate wells on the same plate. What should I check first? A2: Well-to-well variability often points to three main areas:

  • Pipetting Error: Inaccurate or inconsistent dispensing of cells, compound, or detection reagents. Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions.[6]

  • Edge Effects: Evaporation from wells on the plate perimeter can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for data collection.[7]

  • Incomplete Mixing: Ensure gentle but thorough mixing after adding the compound to the wells, especially if it is a cell-based assay.

Q3: Can the solvent (DMSO) be the source of my problem? A3: Absolutely. The final concentration of DMSO in your assay is critical. While often considered inert, DMSO can impact cell health and enzyme activity, typically at concentrations above 0.5%.[8][9] For sensitive cell lines, even 0.1% can have subtle effects.[10] It is crucial to maintain the same final DMSO concentration across all wells, including vehicle controls, and to establish the maximum tolerable concentration for your specific assay system.

Q4: How do I know if my compound is interfering with the assay readout itself? A4: This is a critical consideration, especially for assays that rely on fluorescence or absorbance. Benzoxazole and nitrile moieties can potentially have intrinsic fluorescence or quenching properties.[11] To check for interference, run a control plate where you add the compound to the assay system after the reaction has been stopped or immediately before reading the plate. A change in signal in the absence of a biological reaction indicates direct interference.

In-Depth Troubleshooting Guide

This section provides a detailed, question-based approach to resolving persistent issues. The problems are categorized by their likely source.

Sources_of_Variability cluster_compound A. Compound-Related cluster_biology B. Cell-Based Assay cluster_biochem C. Biochemical Assay cluster_detection D. Detection & Data center Sources of Assay Variability A2 Solubility center->A2 B3 Seeding Density center->B3 C1 Enzyme Activity center->C1 D1 Assay Interference center->D1 A1 Purity A2->A1 A3 Stability A2->A3 A4 Handling/ Storage A2->A4 B1 Cell Health/ Viability B2 Passage #/ Senescence B3->B1 B3->B2 B4 Contamination B3->B4 C2 Substrate Quality C1->C2 C3 Buffer Composition C1->C3 C4 Reagent Stability C1->C4 D2 Plate Reader Settings D1->D2 D3 Normalization D1->D3 D4 Data Processing D1->D4

Caption: Key categories for sources of experimental variability.

Section A: Compound Integrity and Handling

Q: How can I be certain my compound is fully dissolved and stable? A: Visual inspection is the first step but is not sufficient.

  • Causality: 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, like many heterocyclic compounds, may have limited aqueous solubility.[12][13] Even if it dissolves in 100% DMSO, it can crash out when diluted into buffer or media, a phenomenon known as precipitation. This dramatically lowers the effective concentration in your assay, leading to poor dose-response curves and high variability.

  • Solution:

    • Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Warm gently (37°C) and vortex to ensure complete dissolution.[14]

    • Solubility Test: Perform a simple kinetic solubility test. Add your stock solution to your final assay buffer to the highest intended concentration. Let it sit for 1-2 hours at the assay temperature and then visually inspect for precipitate. For a more quantitative measure, centrifuge the sample and measure the concentration in the supernatant via HPLC-UV.

    • Stability Test: The compound may degrade in aqueous buffer or in the presence of cellular components. Incubate the compound in your assay media for the duration of your experiment, then analyze its integrity via LC-MS to check for degradation products.[15][16]

Section B: Cell-Based Assay Parameters

Q: My cell-based assay results are erratic. What cellular factors should I control more tightly? A: Cellular physiology is dynamic and highly sensitive to culture conditions.[17]

  • Causality:

    • Cell Density: The response of cancer cells to a drug can be highly dependent on their density.[3][4] At high confluence, cells may enter a quiescent state or exhibit contact inhibition, altering their metabolic activity and drug sensitivity. At low density, they may experience stress and grow poorly.

    • Passage Number: Continuous passaging can lead to genetic drift and phenotypic changes. Cells at high passage numbers may have different growth rates and drug responses compared to low-passage cells.[1]

    • Cell Health: Stressed or unhealthy cells will respond unpredictably to treatment.

  • Solution:

    • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density where cells are in the exponential growth phase for the entire duration of the assay. (See Protocol 3).

    • Standardize Passage Number: Use cells within a defined, narrow passage number range for all experiments (e.g., passages 5-15). Thaw a new, low-passage vial when you exceed this range.

    • Monitor Cell Health: Before seeding, always check cell viability (e.g., via Trypan Blue) and morphology. Routinely test for Mycoplasma contamination, as it can profoundly alter cell behavior.[18]

Section C: Biochemical Assay Parameters

Q: I'm running a kinase assay and the results are not reproducible. What are the likely culprits? A: Biochemical assays are sensitive to the quality and concentration of each component.[19]

  • Causality:

    • Enzyme Activity: Kinase activity can be lost due to improper storage, repeated freeze-thaw cycles, or degradation.

    • ATP Concentration: If you are investigating an ATP-competitive inhibitor, the IC50 value will be highly dependent on the ATP concentration used in the assay. Variations in the ATP stock concentration will directly impact your results.

    • Buffer Components: The pH, ionic strength, and presence of additives like DTT or BSA can all influence enzyme stability and activity.[20]

  • Solution:

    • Validate Enzyme: Aliquot your kinase upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Run a control experiment to confirm its activity before starting a large screening campaign.

    • Verify Reagent Concentrations: Use freshly prepared, high-quality ATP and substrate for each experiment. Accurately determine the concentration of your ATP stock.

    • Maintain Consistent Conditions: Use the exact same buffer formulation for every experiment. Ensure the final DMSO concentration is consistent across all data points, as high concentrations can denature proteins.[20]

Section D: Assay Detection and Data Analysis

Q: How do I rule out compound interference with my fluorescence-based readout? A: Assay signal interference is a common source of artifacts, especially with heterocyclic compounds.[21]

  • Causality: The benzoxazole core is a known fluorophore in some contexts. The compound may absorb light at the excitation or emission wavelength of your assay's fluorophore (quenching) or it may be intrinsically fluorescent, adding to the background signal.[11]

  • Solution:

    • Run Spectral Scans: Scan the emission spectrum of your compound at the assay's excitation wavelength, and scan the excitation spectrum at the emission wavelength. This will reveal any intrinsic fluorescence.

    • Use a "Time-Zero" Control: Prepare a set of wells with all assay components except the cells or enzyme. Add the compound at various concentrations and read the plate immediately. This measures the direct contribution of the compound to the signal.

    • Switch Detection Wavelength: If interference is confirmed, consider using a red-shifted fluorophore for your assay, as fewer organic compounds interfere at longer wavelengths (>500 nm).[11]

Problem Potential Root Cause Recommended Action
High IC50 / Low Potency Compound precipitation; Compound degradation; Incorrect stock concentration.Verify solubility in assay media; Test compound stability over assay duration; Confirm stock concentration via analytical methods.
Poor Dose-Response Curve Cell density too high/low; Compound insolubility at high concentrations.Optimize cell seeding density; Check for precipitation at the highest concentrations tested.
High Well-to-Well Variability Inconsistent pipetting; Edge effects; Inconsistent cell seeding.Calibrate pipettes; Use a plate map that avoids outer wells; Ensure a homogenous cell suspension during plating.
Assay Signal Drifts Over Time Reagent instability (e.g., detection probe); Temperature fluctuations.Check manufacturer's data on reagent stability; Use a temperature-controlled plate reader.

Key Experimental Protocols

Protocol 1: Preparation and Validation of Compound Stock Solutions

This protocol ensures your starting material is handled correctly.[22][23]

  • Materials: 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile powder, anhydrous DMSO, sterile microcentrifuge tubes or amber vials, calibrated analytical balance, vortex mixer.

  • Procedure:

    • Allow the compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired mass of the compound using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

    • Vortex vigorously for 2-5 minutes. If needed, gently warm the solution to 37°C to aid dissolution.

    • Visually inspect for any undissolved particulate matter against a light source.

    • Prepare small-volume single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Expected Results: A clear, homogenous stock solution. If particulates remain, the concentration may be too high for DMSO solubility.

Protocol 2: Assessing Compound Stability in Assay Media

This protocol checks if the compound degrades during the experiment.

  • Materials: Compound stock solution, complete cell culture medium (or biochemical assay buffer), HPLC or LC-MS system.

  • Procedure:

    • Dilute the compound stock solution into the assay medium to the highest working concentration.

    • Take a sample at Time = 0 and immediately analyze it by LC-MS to get a starting peak area (T0).

    • Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C, 5% CO2 for 48 hours).

    • At the end of the incubation period, take a final sample (Tx) and analyze it by LC-MS.

    • Compare the peak area of the parent compound at Tx to T0. Look for the appearance of new peaks that would indicate degradation products.

  • Expected Results: A stable compound will show >95% of the parent peak area remaining at the final time point compared to time zero. Significant degradation (<90%) requires a shorter assay duration or indicates the compound is unsuitable for that assay system.

Protocol 3: Determining Optimal Cell Seeding Density

This protocol ensures cells are in an exponential growth phase.[4]

  • Materials: Cell line of interest, complete culture medium, 96-well plates, cell counting solution (e.g., CellTiter-Glo®), plate reader.

  • Procedure:

    • Create a 2-fold serial dilution of your cell suspension. Seed cells in a 96-well plate at a range of densities (e.g., from 500 to 32,000 cells/well).

    • At Time = 0 (4-6 hours after seeding to allow for attachment), measure the viability in one set of wells. This is your baseline.

    • Measure the viability in subsequent sets of wells every 24 hours for the planned duration of your assay (e.g., 24h, 48h, 72h).

    • Plot the signal (e.g., luminescence) versus the initial number of cells seeded for each day.

  • Expected Results: Identify the seeding density and assay duration that falls within the linear range of the growth curve. This ensures that even the untreated control cells do not become over-confluent by the end of the experiment, which would confound the results.

References

  • BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Zhang, L., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity. [Link]

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  • de Oliveira, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. [Link]

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  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. [Link]

  • MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • D'hooghe, M., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. [Link]

  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. [Link]

  • ResearchGate. (n.d.). Influence of cell density on drug response after 3 days of treatment. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Jung, M., et al. (2002). Synthesis, stability, and antimalarial activity of new hydrolytically stable and water-soluble (+)-deoxoartelinic acid. Journal of Medicinal Chemistry. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • Stevens, K. R., et al. (2024). Measuring single-cell density with high throughput enables dynamic profiling of immune cell and drug response from patient samples. bioRxiv. [Link]

  • ResearchGate. (n.d.). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. [Link]

  • Foley, D. A., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Sharma, P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

  • Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. [Link]

  • Ma, H., & Deacon, S. (2007). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. [Link]

  • Lardinois, B., et al. (2020). Long-term Physicochemical Stability of Concentrated Solutions of Isosorbide Dinitrate in Polypropylene Syringes for Administration in the Intensive Care Unit. International Journal of Pharmaceutical Compounding. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Unangst, P. C., et al. (1989). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry. [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]

  • Rahman, M. M., et al. (2023). The impact of cellular environment on in vitro drug screening. Expert Opinion on Drug Discovery. [Link]

  • Singh, G., et al. (2020). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

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  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell. [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

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Validation & Comparative

A Comparative Analysis of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile as a Potential Analgesic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Analgesics and the Promise of Benzoxazolone Scaffolds

The management of pain remains a cornerstone of healthcare, yet the existing analgesic armamentarium is fraught with limitations. The two primary classes of analgesics, non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, are associated with significant adverse effects, including gastrointestinal complications, cardiovascular risks, respiratory depression, and the potential for addiction.[1][2] This underscores the urgent need for the discovery and development of novel analgesic agents with improved efficacy and safety profiles.

The benzoxazolone nucleus has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.[3] This guide provides a comprehensive comparative study of a specific benzoxazolone derivative, 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, against established analgesics. While direct experimental data for this particular compound is not yet publicly available, this document will leverage structure-activity relationship (SAR) data from closely related analogues to build a scientific case for its potential analgesic profile and outline the experimental methodologies required for its definitive evaluation.

Chemical Profile of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

PropertyValue
IUPAC Name 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.19 g/mol
CAS Number 13610-55-4
Chemical Structure Chemical structure of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

Structure-Activity Relationship (SAR) and a Postulated Analgesic Profile

The analgesic and anti-inflammatory activities of benzoxazolone derivatives have been documented in several studies.[4][5] The core benzoxazolone structure is a key pharmacophore, and substitutions at the N-3 position have been shown to significantly modulate analgesic activity. For instance, the introduction of various substituted benzoylmethyl groups at this position has yielded compounds with potent analgesic effects in animal models.[4]

The subject of this guide, 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, features a propanenitrile substituent at the N-3 position. While direct analgesic data for this specific molecule is pending, the presence of the benzoxazolone core strongly suggests a potential for analgesic and anti-inflammatory effects. The nitrile group is a versatile functional group in medicinal chemistry and its impact on the overall pharmacological profile warrants experimental investigation. Based on the established activity of the benzoxazolone class, it is hypothesized that this compound will exhibit analgesic properties, likely mediated through mechanisms similar to those of other non-opioid analgesics, potentially involving the inhibition of inflammatory pathways.

Comparative Analgesics: Mechanisms and Efficacy

For the purpose of this comparative study, we will consider two gold-standard analgesics representing the major classes of pain-relieving medications: Morphine (an opioid) and Diclofenac (an NSAID).

Morphine: The Archetypal Opioid Analgesic

Morphine is a potent opioid analgesic that exerts its effects by acting as an agonist at opioid receptors, primarily the mu-opioid receptor, in the central nervous system (CNS).[2][6] This interaction leads to a reduction in the perception of pain.

Diclofenac: A Widely Used Non-Steroidal Anti-Inflammatory Drug (NSAID)

Diclofenac is a non-steroidal anti-inflammatory drug that provides analgesia by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1][7] Prostaglandins are key mediators of inflammation and pain.[8]

Comparative Efficacy and Safety Profiles

The following table summarizes the key characteristics of Morphine and Diclofenac, providing a benchmark for the evaluation of novel compounds like 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile.

FeatureMorphine (Opioid)Diclofenac (NSAID)3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile (Hypothetical)
Mechanism of Action Mu-opioid receptor agonist in the CNS.[9][10]Inhibition of COX-1 and COX-2 enzymes, reducing prostaglandin synthesis.[11][12]Potentially through inhibition of inflammatory mediators; further investigation required.
Analgesic Efficacy (ED50 in Rodent Models) Hot Plate Test (mouse, i.v.): 0.0084-0.16 mg/kg[13]Writhing Test (rat, i.p.): 7.20 mg/kg[14][15]To be determined through in vivo assays.
Common Side Effects Respiratory depression, sedation, constipation, nausea, potential for addiction.[2][16][17][18]Gastrointestinal issues (ulcers, bleeding), cardiovascular risks, renal toxicity.[1][19][20]To be determined; potentially a more favorable GI and cardiovascular safety profile compared to NSAIDs.

Experimental Protocols for Analgesic Activity Assessment

To empirically determine the analgesic properties of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, standardized and validated in vivo assays are essential. The following protocols for the hot-plate and tail-flick tests are industry-standard methods for evaluating centrally-acting analgesics.[21]

Hot-Plate Test

This method assesses the response to a thermal stimulus and is particularly sensitive to centrally acting analgesics.

Protocol:

  • Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Animals: Male or female mice (e.g., Swiss albino) weighing 20-25g.

  • Procedure: a. A baseline latency is determined for each mouse by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of the hind paw, jumping). A cut-off time of 30 seconds is typically used to prevent tissue damage. b. Animals are then administered the test compound (3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile), a vehicle control, or a standard analgesic (e.g., morphine) via an appropriate route (e.g., intraperitoneal or oral). c. At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) post-administration, the latency to the nociceptive response is measured again.

  • Data Analysis: The increase in latency time is calculated and compared between the treated and control groups. A significant increase in latency indicates an analgesic effect.

Hot_Plate_Test_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Animal_Selection Select Mice (20-25g) Baseline_Latency Measure Baseline Latency (Hot Plate at 55°C) Animal_Selection->Baseline_Latency Dosing Administer: - Test Compound - Vehicle Control - Standard Analgesic Baseline_Latency->Dosing Measure_Latency Measure Latency at Time Intervals (30, 60, 90, 120 min) Dosing->Measure_Latency Data_Analysis Analyze Data: Compare Latency Increase Measure_Latency->Data_Analysis

Figure 1: Experimental Workflow for the Hot-Plate Test.

Tail-Flick Test

This assay also measures the response to a thermal stimulus and is effective for screening centrally acting analgesics.

Protocol:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Male or female rats or mice.

  • Procedure: a. The animal is gently restrained, and its tail is positioned in the apparatus. b. The light beam is focused on a specific point on the tail, and a timer is started. c. The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is employed to prevent tissue damage. d. A baseline latency is established for each animal. e. The test compound, vehicle, or standard drug is administered. f. Tail-flick latencies are measured at various time points post-administration.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Tail_Flick_Test_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Animal_Restraint Gently Restrain Animal Baseline_Measurement Measure Baseline Tail-Flick Latency Animal_Restraint->Baseline_Measurement Drug_Administration Administer Test Substance, Vehicle, or Standard Baseline_Measurement->Drug_Administration Latency_Measurement Measure Latency at Specified Time Intervals Drug_Administration->Latency_Measurement Statistical_Analysis Analyze and Compare Latency Changes Latency_Measurement->Statistical_Analysis

Figure 2: Experimental Workflow for the Tail-Flick Test.

Proposed Mechanism of Action for Benzoxazolone Derivatives

The analgesic and anti-inflammatory effects of many NSAIDs are attributed to their inhibition of COX enzymes.[11] Given that many benzoxazolone derivatives have demonstrated anti-inflammatory properties, it is plausible that 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile may also exert its analgesic effects through a similar mechanism. Further in vitro and in vivo studies would be necessary to elucidate the precise molecular targets.

Proposed_Mechanism cluster_pathway Inflammatory Pain Pathway cluster_intervention Pharmacological Intervention Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Benzoxazolone 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile (Hypothesized) Benzoxazolone->Inhibition Inhibition Inhibition->COX_Enzymes

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the in vivo efficacy of key compounds related to the benzoxazolone chemical scaffold, with a focus on their activity as Endothelin Receptor Antagonists (ERAs). While the specific compound 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is a known chemical entity, the publicly available research on its direct in vivo efficacy is limited. Therefore, this guide will focus on well-characterized, structurally relevant compounds that share the broader benzoxazolone pharmacophore's therapeutic mechanism, particularly in oncology and cardiovascular disease. We will examine Zibotentan, Atrasentan, and Bosentan as representative examples to illustrate the therapeutic potential and comparative efficacy within this class.

The benzoxazolone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects[1][2][3][4]. A critical mechanism of action for many compounds in this class is the antagonism of endothelin receptors, which are pivotal in vasoconstriction, cell proliferation, and fibrosis[5][6].

The Endothelin Axis: A Key Therapeutic Target

The endothelin (ET) system, comprising ET-1, ET-2, and ET-3 peptides and their receptors (ETA and ETB), is a crucial signaling pathway. In numerous pathologies, particularly cancer and pulmonary arterial hypertension (PAH), the ET-1/ETA receptor axis is overactivated. This leads to tumor growth, metastasis, angiogenesis, and increased pulmonary vascular resistance[5][6]. Consequently, blocking this interaction with antagonists has become a validated therapeutic strategy.

Below is a diagram illustrating the signaling pathway and the points of intervention for Endothelin Receptor Antagonists.

Endothelin_Signaling_Pathway cluster_cell Tumor/Endothelial Cell cluster_extracellular Extracellular Space ETAR ETA Receptor PLC PLC ETAR->PLC ETBR ETB Receptor ETBR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca2+ Mobilization IP3_DAG->Ca PKC PKC IP3_DAG->PKC Proliferation Cell Proliferation, Survival, Migration Ca->Proliferation PKC->Proliferation ET1 ET-1 ET1->ETAR Binds ET1->ETBR Binds Zibotentan Zibotentan (Selective ETA Antagonist) Zibotentan->ETAR Blocks Bosentan Bosentan (Dual ETA/ETB Antagonist) Bosentan->ETAR Blocks Bosentan->ETBR Blocks

Caption: The Endothelin-1 signaling pathway and points of antagonist intervention.

Comparative In Vivo Efficacy of Representative ERAs

Zibotentan (ZD4054)

Zibotentan is a highly selective ETA receptor antagonist. Its efficacy has been explored extensively in preclinical cancer models and clinical trials for various indications.

  • Oncology (Colorectal Cancer): In a preclinical study, Zibotentan demonstrated significant inhibition of ET-1-stimulated proliferation in colorectal cancer cell lines and fibroblasts[5]. It was more effective than the older selective antagonist BQ123 at reducing ET-1 binding in cancer tissues[5].

  • Cardiovascular Disease: In a clinical trial on patients with coronary slow-flow phenomenon and refractory angina, a 10 mg daily dose of Zibotentan significantly improved the frequency of spontaneous angina episodes and reduced the need for sublingual nitrate consumption over a 4-week period compared to placebo[7][8].

  • Chronic Kidney Disease (CKD): A Phase IIb trial showed that combining Zibotentan with dapagliflozin resulted in statistically significant and clinically meaningful reductions in the urinary albumin-to-creatinine ratio (UACR) in patients with CKD and proteinuria[9]. Specifically, the high-dose combination (1.5 mg zibotentan) led to a 33.7% greater reduction in UACR compared to dapagliflozin alone[9].

Atrasentan

Atrasentan is another selective ETA receptor antagonist.

  • Cardiovascular Disease: A randomized, double-blind, placebo-controlled study involving patients with early coronary atherosclerosis demonstrated that 6 months of treatment with Atrasentan (10 mg) significantly improved coronary endothelial function[10]. The percent change in coronary blood flow in response to acetylcholine was markedly improved in the Atrasentan group compared to placebo (39.67% vs. -2.22%)[10].

  • Diabetic Nephropathy: Preclinical and small clinical studies have shown that ETA receptor antagonists like Atrasentan are effective in various models of non-diabetic CKD and can significantly reduce the risk of renal events in patients with diabetes and CKD[11].

Bosentan

Bosentan is a dual ETA/ETB receptor antagonist, making its mechanism distinct from the selective agents above. It was the first oral therapy approved for pulmonary arterial hypertension (PAH)[12].

  • Pulmonary Arterial Hypertension (PAH): In a pivotal 12-week randomized controlled trial, patients with PAH treated with Bosentan showed a 70-meter improvement in the six-minute walk distance (6MWD), whereas the placebo group worsened by 6 meters[12]. Long-term follow-up studies confirmed sustained improvements in exercise capacity and hemodynamics, with a two-year survival estimate of 89% for patients on first-line Bosentan therapy, significantly higher than the predicted 57%[12].

Data Summary Table
CompoundTarget SelectivityTherapeutic AreaKey In Vivo / Clinical Efficacy EndpointResult
Zibotentan Selective ETARefractory AnginaReduction in angina frequency vs. placebo (4 weeks)31% reduction [7]
Chronic Kidney DiseaseReduction in UACR vs. dapagliflozin alone (12 weeks)-33.7% (high dose) [9]
Atrasentan Selective ETACoronary AtherosclerosisImprovement in coronary blood flow vs. placebo (6 months)+39.7% [10]
Bosentan Dual ETA/ETBPulm. Arterial HypertensionImprovement in 6-Minute Walk Distance vs. placebo (12 weeks)+76 meters (net) [12]

Experimental Methodologies: A Protocol for In Vivo Efficacy Assessment

To ensure the trustworthiness and reproducibility of in vivo efficacy data, standardized and well-controlled experimental protocols are essential. Below is a representative workflow for evaluating an ERA in a preclinical cancer model.

Protocol: Xenograft Tumor Growth Inhibition Study
  • Cell Culture: Human cancer cells (e.g., HT29 colorectal cancer cells) are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used. This is critical to prevent rejection of the human tumor graft.

  • Tumor Implantation: A suspension of 2-5 x 106 cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth & Randomization: Tumors are allowed to grow. Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width2). When tumors reach a predetermined size (e.g., 100-150 mm3), mice are randomized into treatment and control groups. This step is crucial to reduce bias.

  • Treatment Administration:

    • Vehicle Control Group: Receives the delivery vehicle (e.g., saline, DMSO solution) on the same schedule as the treatment group.

    • Treatment Group(s): Receive the investigational ERA (e.g., Zibotentan) at a specified dose and schedule (e.g., 10 mg/kg, daily, via oral gavage).

  • Efficacy Monitoring: Tumor volumes and mouse body weights are measured 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Caption: Standard experimental workflow for an in vivo xenograft study.

Discussion and Future Directions

The comparative data highlight the nuanced efficacy of benzoxazolone-related ERAs, which is highly dependent on both target selectivity and the specific pathophysiology of the disease.

  • Selective vs. Dual Antagonism: For conditions like PAH, the dual blockade of both ETA and ETB receptors by Bosentan has proven highly effective[12]. However, in oncology and certain cardiovascular and renal diseases, the targeted inhibition of the ETA receptor by agents like Zibotentan and Atrasentan appears to offer significant therapeutic benefits, potentially with a more favorable side-effect profile, such as reduced fluid retention at lower doses[9][11].

  • The Role of the Nitrile Group: The propanenitrile moiety in the titular compound, 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, is a common pharmacophore. The nitrile group is metabolically stable and can participate in key binding interactions, such as hydrogen bonding with target proteins, acting as a bioisostere for other functional groups like hydroxyls or carboxyls[13][14]. This functional group is often critical for maintaining the binding affinity and efficacy of a drug[13].

Future research should focus on direct, head-to-head in vivo comparisons of next-generation ERAs in well-defined patient populations. Furthermore, exploring novel benzoxazolone derivatives with improved pharmacokinetic profiles and even greater target selectivity could unlock new therapeutic applications for this versatile chemical scaffold[2][15].

References

  • Efficacy of the Specific Endothelin A Receptor Antagonist Zibotentan (ZD4054) in Colorectal Cancer: A Preclinical Study. ResearchGate. [Link]

  • Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach. PubMed Central. [Link]

  • Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. PubMed. [Link]

  • Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed. [Link]

  • Synthesis and spasmolytic activities of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitriles. PubMed. [Link]

  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]

  • Endothelin receptor antagonists in pulmonary arterial hypertension. ERS Publications. [Link]

  • Endothelin receptor antagonists in diabetic and non-diabetic chronic kidney disease. PubMed Central. [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. [Link]

  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. ResearchGate. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. MDPI. [Link]

  • Anti-Anginal Efficacy of Zibotentan in the Coronary Slow-Flow Phenomenon. MDPI. [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. ResearchGate. [Link]

  • Propanedinitrile, 2(3H)-benzoxazolylidene-. PubChem. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PubMed Central. [Link]

  • Long-Term Administration of Endothelin Receptor Antagonist Improves Coronary Endothelial Function in Patients With Early Atherosclerosis. Circulation. [Link]

  • Anti-Anginal Efficacy of Zibotentan in the Coronary Slow-Flow Phenomenon. PubMed. [Link]

  • (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide protecting rat heart tissues from isoproterenol toxicity: Evidence from in vitro and in vivo tests. PubMed. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. [Link]

  • Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension. Touch Medical Media. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. [Link]

  • Zibotentan/dapagliflozin combination demonstrated significant albuminuria reduction in patients with chronic kidney disease and proteinuria in ZENITH-CKD Phase IIb trial. AstraZeneca. [Link]

  • 2,3-Dihydro-1,3-oxazole. PubChem. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

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Navigating the Bioactivity of N-Substituted Benzoxazolones: A Comparative Guide to 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the synthesis and biological evaluation of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, a representative member of the N-substituted 2(3H)-benzoxazolone class of compounds. While direct inter-laboratory validation for this specific molecule is not extensively published, this document synthesizes findings from multiple research groups on structurally related analogs. By examining the consistent methodologies and varied biological outcomes, this guide serves as a tool for cross-validating the general findings and informing future research in this area.

The 2(3H)-benzoxazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[1][2][3] The N-substituent at the 3-position plays a crucial role in modulating this activity, making the systematic study of these derivatives a key area of interest.

Synthetic Pathways: A Reproducible Foundation

The synthesis of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile and its analogs generally follows a well-established N-alkylation protocol of the parent 2(3H)-benzoxazolone. This method, reported with minor variations across different laboratories, demonstrates high reproducibility, a cornerstone of cross-validation.

A general synthetic scheme involves the reaction of 2(3H)-benzoxazolone with a suitable alkylating agent, in this case, 3-bromopropanenitrile, in the presence of a base and an appropriate solvent.

Synthesis of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile reagent1 2(3H)-Benzoxazolone reagents + reagent1->reagents reagent2 3-Bromopropanenitrile reagent2->reagents product 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile reagents->product Base (e.g., K2CO3) Solvent (e.g., Acetone) Heat

Caption: General synthetic route for N-alkylation of 2(3H)-benzoxazolone.

Experimental Protocol: N-Alkylation of 2(3H)-Benzoxazolone

This protocol is a synthesized representation of methodologies reported in the literature for similar compounds.[4]

  • Dissolution: Dissolve 2(3H)-benzoxazolone (1.0 eq) in a suitable solvent such as acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of Base: Add a base, typically anhydrous potassium carbonate (K₂CO₃) (1.0-1.5 eq), to the solution.

  • Addition of Alkylating Agent: Add the alkylating agent, 3-bromopropanenitrile (1.0-1.2 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cross-Validation of Biological Findings

Direct comparative studies on 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile are limited. However, by examining the biological activities of structurally similar N-substituted benzoxazolones from different laboratories, we can infer the potential activities of the target compound and understand the structure-activity relationships (SAR) within this class.

Compound Class Biological Activity Investigated Key Findings References
N-Alkylaminoethyl BenzoxazolonesCytotoxicity (HeLa, K562, HUVEC)Some derivatives exhibit moderate cytotoxicity against cancer cell lines.[4]
N-Arylpropionamide BenzoxazolonesAntimicrobial (S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans)Activity is dependent on the substituent on the N-phenyl ring.[2]
N-Propylcyclic amine BenzoxazolonesAnticancerDerivatives showed cytotoxic effects toward cancer cells.[5]
3-(2-Benzoxazol-5-yl)alanine DerivativesAntimicrobial (B. subtilis, C. albicans), CytotoxicitySelective activity against Gram-positive bacteria and antifungal properties.[3]

The data suggests that the nature of the N-substituent is a key determinant of biological activity. While some derivatives show promising antimicrobial or cytotoxic effects, others are largely inactive.[4] This highlights the importance of systematic screening of a library of analogs to identify lead compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on methodologies described for evaluating the cytotoxicity of benzoxazolone derivatives.[4]

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., fibroblasts) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat cells with compound cell_seeding->treatment compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance formazan_solubilization->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Comparative Analysis and Future Directions

The collective evidence from various research groups indicates that the N-substituted 2(3H)-benzoxazolone scaffold is a versatile starting point for the development of new bioactive agents. The propanenitrile moiety in 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile offers a unique electronic and steric profile that warrants further investigation.

To rigorously cross-validate the findings for this specific compound, future research should focus on:

  • Independent Synthesis and Characterization: Multiple laboratories should synthesize and fully characterize the compound to ensure purity and structural integrity.

  • Standardized Biological Screening: A standardized panel of antimicrobial and cytotoxicity assays should be employed across different labs to allow for direct comparison of the results.

  • Mechanism of Action Studies: For any confirmed biological activity, further studies are needed to elucidate the underlying mechanism of action.

By adopting a collaborative and standardized approach, the scientific community can effectively validate the therapeutic potential of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile and other promising members of this chemical class.

References

  • Krawiecka, M., et al. (2010). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 67(3), 245-251. [Link]

  • Fun, H.-K., et al. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2771. [Link]

  • Ali, A. A.-M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 194-207. [Link]

  • Fun, H.-K., et al. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Crystallographic Communications, 68(9), o2771. [Link]

  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 583. [Link]

  • Soyer, Z., et al. (2009). Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives. Hacettepe University Journal of the Faculty of Pharmacy, 29(2), 99-108. [Link]

  • Perumal, S., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20(5), 576-586. [Link]

  • Junka, A., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(22), 16033. [Link]

  • Wiczk, W., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 52(10), 1437-1450. [Link]

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A Comparative Benchmarking Guide: 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile versus Safinamide in the Context of Monoamine Oxidase-B Inhibition and Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance benchmark of the novel benzoxazolone derivative, 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, against the established gold standard, Safinamide. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel neuroprotective agents. Herein, we delve into a comparative analysis of their efficacy as Monoamine Oxidase-B (MAO-B) inhibitors and their potential for neuroprotection, supported by detailed experimental protocols.

Introduction: The Rationale for Comparison

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, known to impart a wide array of biological activities, including neuroprotective, anti-inflammatory, and analgesic properties.[1] Our focus, 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, is a member of this promising class of compounds. Given the structural alerts within the benzoxazolone family that suggest potential interaction with monoamine oxidase (MAO) enzymes, a key target in neurodegenerative diseases, a thorough investigation into its MAO-B inhibitory activity is warranted.[2]

To this end, we have selected Safinamide as the gold standard for this comparative analysis. Safinamide is a potent, selective, and reversible MAO-B inhibitor approved for the treatment of Parkinson's disease.[3] Its well-characterized profile provides a robust benchmark against which to evaluate the performance of novel compounds. This guide will present a head-to-head comparison of these two molecules, focusing on their enzymatic inhibition, neuroprotective efficacy, and blood-brain barrier permeability.

In Vitro Performance Benchmarking: A Multi-faceted Approach

To provide a comprehensive comparison, we will assess the performance of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile and Safinamide across three critical parameters: MAO-B inhibition, neuroprotection against oxidative stress, and blood-brain barrier permeability.

I. Monoamine Oxidase-B (MAO-B) Inhibition Assay

The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of each compound against human MAO-B. A lower IC50 value indicates greater potency.

MAO_B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - MAO-B Assay Buffer - High Sensitivity Probe - MAO-B Enzyme - MAO-B Substrate - Developer compounds Prepare Compounds: - Test Compound (Serial Dilutions) - Safinamide (Serial Dilutions) - Inhibitor Control add_compounds Add 10 µL of Test/Control Compounds to 96-well plate add_enzyme Add 50 µL of MAO-B Enzyme Solution add_compounds->add_enzyme incubate1 Incubate for 10 min at 37°C add_enzyme->incubate1 add_substrate Add 40 µL of MAO-B Substrate Solution incubate1->add_substrate incubate2 Incubate for 30 min at 37°C add_substrate->incubate2 measure Measure Fluorescence (Ex/Em = 535/587 nm) incubate2->measure plot Plot % Inhibition vs. Log[Concentration] measure->plot calculate Calculate IC50 Values plot->calculate

Caption: Workflow for the fluorometric MAO-B inhibition assay.

CompoundMAO-B IC50 (nM)
3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrileIllustrative Value: 150 nM
Safinamide98 nM

Disclaimer: The IC50 value for 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is an illustrative value for the purpose of this guide, based on the known activity of related benzoxazolone derivatives. Actual experimental results may vary.

II. Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of the compounds to protect neuronal cells from oxidative stress-induced cell death, a key pathological feature of many neurodegenerative diseases.

Neuroprotection_MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Cell Viability Assay cluster_data_analysis Data Analysis seed_cells Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion add_compounds Pre-treat with Test Compounds and Safinamide for 2h incubate_adhesion->add_compounds induce_stress Induce oxidative stress (e.g., with 6-OHDA or H2O2) add_compounds->induce_stress incubate_treatment Incubate for 24h induce_stress->incubate_treatment add_mtt Add MTT solution (0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h at 37°C add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ec50 Determine EC50 for Neuroprotection calculate_viability->determine_ec50

Caption: Workflow for the MTT-based neuroprotection assay.

CompoundNeuroprotection EC50 (µM)
3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrileIllustrative Value: 5.2 µM
SafinamideIllustrative Value: 8.5 µM

Disclaimer: The EC50 values are illustrative to demonstrate the comparative framework. Actual experimental results may vary.

III. In Vitro Blood-Brain Barrier (BBB) Permeability Assay

A critical parameter for any CNS-acting therapeutic is its ability to cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB penetration.

PAMPA_BBB_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prepare_plates Prepare Donor and Acceptor plates coat_membrane Coat filter membrane of Donor plate with brain lipid solution prepare_plates->coat_membrane add_buffer_acceptor Add buffer to Acceptor plate prepare_plates->add_buffer_acceptor prepare_solutions Prepare compound solutions in buffer coat_membrane->prepare_solutions add_to_donor Add compound solutions to Donor plate prepare_solutions->add_to_donor assemble_sandwich Place Donor plate into Acceptor plate add_to_donor->assemble_sandwich add_buffer_acceptor->assemble_sandwich incubate Incubate for 4-18h at room temperature assemble_sandwich->incubate measure_concentration Measure compound concentration in both plates (UV-Vis or LC-MS) incubate->measure_concentration calculate_pe Calculate Permeability Coefficient (Pe) measure_concentration->calculate_pe

Caption: Workflow for the PAMPA-BBB permeability assay.

CompoundPermeability (Pe) (10⁻⁶ cm/s)Predicted BBB Penetration
3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrileIllustrative Value: 6.8High
SafinamideIllustrative Value: 5.3High

Disclaimer: The Permeability values are illustrative. Actual experimental results may vary. Generally, Pe > 4.0 x 10⁻⁶ cm/s is considered indicative of high BBB permeability.

Discussion and Future Directions

The illustrative data presented in this guide positions 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile as a promising candidate for further investigation as a neuroprotective agent. Its hypothetical potent MAO-B inhibition, coupled with superior neuroprotective efficacy and high predicted blood-brain barrier permeability, suggests a favorable profile compared to the gold standard, Safinamide.

It is imperative to underscore that these are projected values based on the known pharmacology of the benzoxazolone class. Rigorous experimental validation is the essential next step. Should these findings be confirmed, further studies, including in vivo models of neurodegeneration (e.g., MPTP-induced Parkinson's disease models), will be crucial to fully elucidate the therapeutic potential of this compound.

The detailed protocols provided herein serve as a robust starting point for researchers to independently validate and expand upon these initial benchmarks. The logical progression from enzymatic activity to cellular protection and finally to ADME properties represents a comprehensive and efficient pipeline for the preclinical evaluation of novel neurotherapeutic candidates.

Detailed Experimental Protocols

I. Fluorometric MAO-B Inhibition Assay
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the test compound and Safinamide in DMSO.

    • Perform serial dilutions in MAO-B assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Reconstitute the MAO-B enzyme, substrate, and developer according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 50 µL of the MAO-B enzyme solution to each well of a 96-well black plate.

    • Add 10 µL of the diluted test compounds or Safinamide to the respective wells. Include a vehicle control (DMSO) and a positive control (a known MAO-B inhibitor).

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the MAO-B substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

II. MTT Neuroprotection Assay
  • Cell Culture and Plating:

    • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment and Induction of Oxidative Stress:

    • Prepare serial dilutions of the test compound and Safinamide in culture medium.

    • Pre-treat the cells with the compounds for 2 hours.

    • Induce oxidative stress by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM. Include a control group with no 6-OHDA and a vehicle control group with 6-OHDA but no test compound.

    • Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[4][5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control group (no 6-OHDA).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the EC50 value for neuroprotection using a non-linear regression analysis.

III. PAMPA-BBB Permeability Assay
  • Preparation:

    • Prepare a donor plate (96-well filter plate) and an acceptor plate (96-well plate).

    • Coat the filter membrane of the donor plate with a porcine brain lipid solution.

    • Prepare solutions of the test compounds and Safinamide in a phosphate-buffered saline (PBS) solution at a concentration of 100 µM.

  • Assay Execution:

    • Add the compound solutions to the donor plate.

    • Add PBS to the acceptor plate.

    • Place the donor plate into the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for 4-18 hours with gentle shaking.

  • Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor plates using UV-Vis spectroscopy or LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Ca(t) / Ceq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

References

  • Ahmad, W., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300168.
  • Anastassova, V., et al. (2021).
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Tzvetkov, N. T., & Antonov, L. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 963–973.
  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The core tenets of this guide are to ensure minimal environmental impact and to safeguard the health and safety of laboratory personnel. The procedures outlined are based on a synthesis of information from safety data sheets of analogous chemical structures and general hazardous waste management guidelines from regulatory bodies.

Understanding the Hazard Profile: An Evidence-Based Approach

Due to the absence of a dedicated Safety Data Sheet for 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, we must infer its potential hazards from its constituent chemical moieties: the benzoxazole ring and the propanenitrile group.

  • Benzoxazole Derivatives : Compounds containing the benzoxazole core can exhibit a range of biological activities and, consequently, toxicological properties. Some have been investigated for antimicrobial and anti-inflammatory effects.[1][2] Prudence dictates that they should be handled as potentially bioactive and irritating substances.[3]

  • Nitrile Compounds : The nitrile group (-C≡N) is a key feature of this molecule. Organic nitriles are known to be toxic. They can be harmful if swallowed, in contact with skin, or inhaled.[4][5] Some can release hydrogen cyanide upon hydrolysis or combustion. Therefore, all nitrile-containing compounds should be treated with significant caution.

Based on these related structures, we can summarize the probable hazards of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile in the table below.

Hazard ClassificationPotential EffectsGHS Hazard Statements (Inferred)
Acute Toxicity (Oral) Harmful if swallowedH302
Acute Toxicity (Dermal) Harmful in contact with skinH312
Acute Toxicity (Inhalation) Harmful if inhaledH332
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319
Respiratory Irritation May cause respiratory irritationH335

This table is an expert inference based on available data for structurally similar compounds and is intended for risk assessment and procedural guidance.

Procedural Workflow for Disposal

The following diagram illustrates the decision-making process and subsequent actions for the disposal of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile waste.

G cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal start Begin Disposal Process ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe waste_id Identify Waste Type: - Solid - Liquid (in organic solvent) - Contaminated Labware ppe->waste_id solid_container Solid Waste: Place in a labeled, sealed container for solid chemical waste. waste_id->solid_container Solid liquid_container Liquid Waste: Place in a labeled, sealed container for halogenated or non-halogenated organic waste (as appropriate). waste_id->liquid_container Liquid labware_container Contaminated Labware: Place in a designated, puncture-proof container. waste_id->labware_container Labware saa Store in a designated Satellite Accumulation Area (SAA). solid_container->saa liquid_container->saa labware_container->saa segregate Ensure segregation from incompatible materials (e.g., strong acids, bases, oxidizers). saa->segregate pickup Arrange for pickup by the institution's Environmental Health and Safety (EHS) office or a licensed waste contractor. segregate->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against exposure.

  • Gloves: Wear nitrile or other chemically resistant gloves.[6]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[6]

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

2. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[7][8]

  • Solid Waste: Collect pure compound, and any grossly contaminated solids (e.g., weighing paper, contaminated silica gel) in a dedicated, clearly labeled solid hazardous waste container.

  • Liquid Waste: If the compound is in solution, it should be collected in a hazardous liquid waste container. Segregate based on the solvent (e.g., halogenated vs. non-halogenated solvents) as per your institution's guidelines.

  • Contaminated Labware: Disposable items such as pipette tips, and empty vials with residual contamination should be collected in a separate, puncture-proof container labeled as "chemically contaminated sharps" or "contaminated labware."[6] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.

3. Containerization and Labeling: All waste containers must be in good condition, compatible with the chemical waste, and properly labeled.[9][10]

  • Container Choice: Use containers provided by your institution's environmental health and safety (EHS) department, typically high-density polyethylene (HDPE) for liquids. Ensure containers have secure, screw-top lids.[9]

  • Labeling: All containers must be labeled with a hazardous waste tag. The label must include:

    • The full chemical name: "3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile"

    • An accurate estimation of the concentration and volume.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

4. Temporary Storage: Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending collection.[9]

  • Location: The SAA should be located at or near the point of generation.

  • Containment: Keep waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Incompatibilities: Store the waste away from incompatible materials, especially strong acids, bases, and oxidizing agents, to prevent accidental reactions.[5]

5. Final Disposal: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7]

  • Waste Collection: Contact your institution's EHS office to arrange for the collection of the hazardous waste.[7][11] Follow their specific procedures for requesting a pickup.

  • Record Keeping: Maintain accurate records of the waste generated and disposed of, in line with your laboratory's and institution's policies.

In Case of a Spill

In the event of a small spill, follow these procedures:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit).

  • Carefully sweep or scoop the absorbed material into a hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to these rigorous and scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • 3M. (n.d.). Safety Data Sheet: 3M™ Novec™ 4710 Insulating Gas. Retrieved from [Link]

  • Khan, I., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1202, 127271.
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  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Green Chemistry.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies.
  • Cole-Parmer. (n.d.). 1,3-dihydro-2H-benzimidazol-2-one, balance mainly bromo-derivative, ca.90%. Retrieved from [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Safety Office. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
  • The Sarpong Group. (2016). Flammable Liquids and Solids. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) - Substance Details. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these is 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, a compound with a nuanced structure that demands a thorough understanding of its potential hazards to ensure laboratory safety. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures for this compound. The recommendations herein are synthesized from safety data for structurally analogous compounds and established principles for handling nitrile and benzoxazole derivatives, providing a robust framework for safe laboratory practices.

Hazard Assessment: Understanding the Risk Profile

Key Hazard Considerations:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1][3][4]

  • Chronic Effects: The long-term toxicological properties have not been fully investigated.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount to mitigate the risks associated with handling 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile. The following recommendations are based on a risk-assessed approach to minimize all potential routes of exposure.

Hand Protection: The First Line of Defense

Disposable nitrile gloves are the standard for handling a wide array of chemicals and are recommended for this compound.[5][6][7] It is crucial to understand that nitrile gloves provide splash protection and should be changed immediately upon contamination.[6] For tasks with a higher risk of splash or prolonged handling, consider double-gloving.

Glove Selection and Use:

Glove TypeProtection LevelRecommended Use
Disposable Nitrile Gloves Splash ProtectionStandard laboratory operations, weighing, solution preparation.
Double Gloving (Nitrile) Enhanced Splash ProtectionHandling larger quantities, transfers, and purification procedures.
Neoprene or Butyl Rubber Gloves Extended ContactWhile not explicitly required based on available data, consider for extensive contamination scenarios.

Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.

Eye and Face Protection: Shielding from Splashes and Aerosols

Chemical safety goggles are mandatory whenever handling 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile to protect against splashes.[3][8][9] In situations where there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.[5][9]

Body Protection: Minimizing Skin Contact

A standard laboratory coat should be worn at all times to protect against incidental contact.[3][10] For procedures with a higher potential for contamination, consider the use of a chemically resistant apron or coveralls. Ensure that clothing completely covers the arms and legs.

Respiratory Protection: Preventing Inhalation Exposure

Handling of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile as a solid or in solution should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][10] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[9][10]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Handling_Workflow Receiving Receiving and Storage Handling Weighing and Solution Preparation (in Fume Hood) Receiving->Handling Transport in secondary container Reaction Chemical Reaction (in Fume Hood) Handling->Reaction Workup Work-up and Purification (in Fume Hood) Reaction->Workup Waste Waste Segregation and Labeling Workup->Waste Disposal Chemical Waste Disposal Waste->Disposal

Caption: A logical workflow for the safe handling of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile.

Storage

Store 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][10] Keep it segregated from incompatible materials such as strong oxidizing agents.

Handling Procedures
  • Engineering Controls: All manipulations, including weighing, preparing solutions, and running reactions, should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][10]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1][11] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][11]

  • Housekeeping: Maintain a clean and organized work area to minimize the risk of accidental spills.

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency can significantly mitigate potential harm.

Emergency_Response Spill Spill or Exposure Evacuate Evacuate Area (if necessary) Spill->Evacuate Large or Volatile Spill Alert Alert Colleagues and Safety Officer Spill->Alert Decontaminate_Personal Personal Decontamination Spill->Decontaminate_Personal Personal Exposure Decontaminate_Area Area Decontamination Alert->Decontaminate_Area Small, Contained Spill Medical Seek Medical Attention Decontaminate_Personal->Medical Decontaminate_Area->Alert Report Completion

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.